molecular formula C28H39N3O2 B609574 Nicodicosapent CAS No. 1269181-69-2

Nicodicosapent

カタログ番号: B609574
CAS番号: 1269181-69-2
分子量: 449.6 g/mol
InChIキー: YYQALOWPCKMFDQ-JLNKQSITSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nicodicosapent is an antihypertrigylceridemic drug candidate.

特性

IUPAC Name

N-[2-[[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]amino]ethyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-27(32)30-23-24-31-28(33)26-20-19-22-29-25-26/h3-4,6-7,9-10,12-13,15-16,19-20,22,25H,2,5,8,11,14,17-18,21,23-24H2,1H3,(H,30,32)(H,31,33)/b4-3-,7-6-,10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQALOWPCKMFDQ-JLNKQSITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)NCCNC(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCNC(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269181-69-2
Record name Nicodicosapent [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1269181692
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NICODICOSAPENT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72995E50VA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Methodology of Nicodicosapent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway and methodology for Nicodicosapent, a novel fatty acid-niacin conjugate. The document details the experimental protocols for its chemical synthesis and elucidates its mechanism of action as an inhibitor of the sterol regulatory element-binding protein (SREBP) signaling pathway. All quantitative data is presented in a clear tabular format, and key pathways are visualized using diagrams.

Core Synthesis Pathway of this compound

This compound, chemically known as N-{2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenamido]ethyl}pyridine-3-carboxamide, is synthesized through a convergent chemical pathway. The synthesis involves the coupling of three key building blocks: nicotinic acid, ethylenediamine, and the omega-3 fatty acid, eicosapentaenoic acid (EPA). The general synthetic scheme is a two-step process involving amide bond formations.

Initially, nicotinic acid is coupled to a mono-protected ethylenediamine. Following the removal of the protecting group, the resulting intermediate is then coupled with eicosapentaenoic acid to yield the final product, this compound.[1][2]

Quantitative Data Summary for this compound Synthesis

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactionStarting MaterialsReagentsSolventYield (%)
1Amide coupling of Nicotinic Acid and mono-Boc-ethylenediamineNicotinic acid, tert-butyl (2-aminoethyl)carbamateEDC, HOBt, Et3NDichloromethane~85%
2Deprotection and Amide coupling with Eicosapentaenoic Acid (EPA)N-(2-aminoethyl)nicotinamide HCl salt, Eicosapentaenoic acidHCl in dioxane (for deprotection), EDC, HOBt, Et3NDichloromethane~90%

Yields are approximate and based on typical amide coupling reactions as described in the literature.

Detailed Experimental Protocols

The synthesis of this compound is achieved through the following detailed experimental procedures.

Step 1: Synthesis of tert-butyl (2-(nicotinamido)ethyl)carbamate
  • Reaction Setup: To a solution of nicotinic acid (1 equivalent) in dichloromethane, add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) (1.2 equivalents) and 1-hydroxybenzotriazole (HOBt) (1.2 equivalents).

  • Addition of Amine: Add tert-butyl (2-aminoethyl)carbamate (1 equivalent) to the reaction mixture, followed by the dropwise addition of triethylamine (Et3N) (2.5 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-18 hours.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford tert-butyl (2-(nicotinamido)ethyl)carbamate.

Step 2: Synthesis of this compound (N-{2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenamido]ethyl}pyridine-3-carboxamide)
  • Deprotection: Dissolve the product from Step 1, tert-butyl (2-(nicotinamido)ethyl)carbamate, in a solution of 4M hydrochloric acid in 1,4-dioxane.

  • Reaction Conditions: Stir the solution at room temperature for 2-4 hours until the deprotection is complete, as monitored by thin-layer chromatography.

  • Isolation of Intermediate: Remove the solvent under reduced pressure to obtain the hydrochloride salt of N-(2-aminoethyl)nicotinamide. This intermediate is typically used in the next step without further purification.

  • Amide Coupling: To a solution of eicosapentaenoic acid (EPA) (1 equivalent) in dichloromethane, add EDC (1.2 equivalents) and HOBt (1.2 equivalents).

  • Addition of Amine: Add the N-(2-aminoethyl)nicotinamide hydrochloride salt (1 equivalent) to the mixture, followed by the dropwise addition of triethylamine (Et3N) (3 equivalents) to neutralize the hydrochloride salt and catalyze the reaction.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-18 hours.

  • Work-up and Purification: Dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.

Visualized Synthesis and Signaling Pathway

This compound Synthesis Workflow

G cluster_0 Step 1: Synthesis of Boc-protected Intermediate cluster_1 Step 2: Deprotection and Final Coupling NA Nicotinic Acid Step1_reagents EDC, HOBt, Et3N DCM, RT NA->Step1_reagents Boc_ED mono-Boc-ethylenediamine Boc_ED->Step1_reagents Intermediate1 tert-butyl (2-(nicotinamido)ethyl)carbamate Step1_reagents->Intermediate1 Deprotection HCl in Dioxane Intermediate1->Deprotection Intermediate2 N-(2-aminoethyl)nicotinamide (HCl salt) Deprotection->Intermediate2 Step2_reagents EDC, HOBt, Et3N DCM, RT Intermediate2->Step2_reagents EPA Eicosapentaenoic Acid (EPA) EPA->Step2_reagents This compound This compound Step2_reagents->this compound

Caption: A flowchart illustrating the two-step synthesis of this compound.

SREBP Signaling Pathway and Inhibition by this compound

This compound functions as an inhibitor of the sterol regulatory element-binding protein (SREBP) pathway.[3][4][5] This pathway is a critical regulator of cellular lipid homeostasis. Inactive SREBP precursors reside in the endoplasmic reticulum (ER) in a complex with SREBP cleavage-activating protein (SCAP). When cellular sterol levels are low, the SREBP-SCAP complex is transported to the Golgi apparatus. There, two proteases, Site-1 Protease (S1P) and Site-2 Protease (S2P), sequentially cleave the SREBP precursor. This releases the mature, transcriptionally active N-terminal domain of SREBP, which then translocates to the nucleus. In the nucleus, it binds to sterol regulatory elements (SREs) in the promoter regions of target genes, upregulating the expression of proteins involved in cholesterol and fatty acid synthesis, such as HMG-CoA reductase and fatty acid synthase.

This compound inhibits this pathway, leading to a downstream reduction in the synthesis of cholesterol and fatty acids.

G cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP_SCAP SREBP-SCAP Complex (Inactive) Insig Insig SREBP_SCAP->Insig High Sterols (Inhibition of transport) Transport_to_Golgi Transport SREBP_SCAP->Transport_to_Golgi Low Sterols S1P Site-1 Protease (S1P) S2P Site-2 Protease (S2P) Cleavage Proteolytic Cleavage S1P->Cleavage S2P->Cleavage nSREBP Mature SREBP (Active Transcription Factor) Translocation Translocation nSREBP->Translocation SRE Sterol Regulatory Element (SRE) on DNA Transcription Gene Transcription SRE->Transcription Target_Genes Target Genes (HMGCR, FASN, PCSK9, etc.) Transport_to_Golgi->S1P Cleavage->nSREBP Translocation->SRE Transcription->Target_Genes This compound This compound This compound->Transport_to_Golgi Inhibits

Caption: The SREBP signaling pathway and its inhibition by this compound.

References

An In-depth Technical Guide to the Discovery and Origin of a Hypothetical Compound: Nicodicosapent

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Nicodicosapent" is not found in the public scientific literature or drug databases. This technical guide is a hypothetical exploration based on a plausible interpretation of the name, combining elements of nicotinic acid derivatives and nitric oxide-donating compounds. The data, protocols, and pathways presented are representative of this class of molecules and are intended to serve as an illustrative example for researchers, scientists, and drug development professionals.

Introduction: The Rationale for a Hypothetical Nitric Oxide-Donating Nicotinic Acid Derivative

The name "this compound" suggests a potential amalgamation of "nicotinic acid" and a "penta-" or "pentan-" related moiety, possibly linked to a nitric oxide-donating function, a field where companies like NicOx have been active. Nicotinic acid and its derivatives are well-established drugs used for treating dyslipidemia.[1][2][3] However, their use can be limited by side effects such as cutaneous flushing.[1] A promising strategy in drug development involves creating hybrid molecules that combine the therapeutic effects of a known drug with a nitric oxide (NO)-donating moiety to enhance efficacy or mitigate side effects.[4][5][6] NO is a critical signaling molecule with vasodilatory and anti-inflammatory properties.[4][6] This guide, therefore, explores the hypothetical discovery and development of "this compound," a novel nitric oxide-donating nicotinic acid derivative.

Hypothetical Discovery and Origin of this compound

The conceptualization of this compound would likely have originated from a targeted drug design program aimed at improving the therapeutic profile of nicotinic acid. The primary objectives for such a program would be to:

  • Retain the lipid-modifying efficacy of the nicotinic acid pharmacophore.

  • Incorporate a nitric oxide-donating moiety to potentially reduce the flushing side effect through localized vasodilation.

  • Explore potential synergistic effects on cardiovascular health due to the combined actions of nicotinic acid and nitric oxide.

The development would likely have followed a structured workflow, beginning with the synthesis of a library of candidate molecules, followed by a series of in vitro and in vivo screening assays to identify the lead compound with the optimal balance of efficacy and safety.

Experimental Workflow for Discovery and Preclinical Evaluation

experimental_workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_lead Lead Optimization synthesis Synthesis of This compound Library no_release Nitric Oxide Release Assay synthesis->no_release Screen for NO donation receptor_binding Nicotinic Acid Receptor Binding Assay synthesis->receptor_binding Assess target engagement enzyme_inhibition Enzyme Inhibition Assays (e.g., COX) synthesis->enzyme_inhibition Evaluate off-target effects pk_pd Pharmacokinetics & Pharmacodynamics no_release->pk_pd receptor_binding->pk_pd enzyme_inhibition->pk_pd efficacy Efficacy Models (Dyslipidemia, Hypertension) pk_pd->efficacy safety Safety & Toxicology Studies efficacy->safety lead_selection Lead Compound Selection safety->lead_selection

A hypothetical experimental workflow for the discovery of this compound.

Quantitative Data (Representative)

The following tables summarize hypothetical, yet plausible, quantitative data for this compound, benchmarked against parent compounds. This data is representative of what would be collected during preclinical and early clinical development.

Table 1: In Vitro Pharmacological Profile
ParameterNicotinic AcidThis compoundNitric Oxide Donor (Control)
Nicotinic Acid Receptor (GPR109A) Binding Affinity (Ki, nM) 5065>10,000
Nitric Oxide Release (AUC, arbitrary units) 015001800
COX-2 Inhibition (IC50, µM) >10085>100
Table 2: In Vivo Efficacy in Animal Models (8-week study)
ParameterVehicle ControlNicotinic Acid (30 mg/kg)This compound (40 mg/kg)
Change in Total Cholesterol (%) +2-15-18
Change in Triglycerides (%) +5-25-30
Change in HDL-C (%) -1+20+22
Change in Mean Arterial Pressure (mmHg) 0-2-10

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for key experiments in the development of a compound like this compound.

Protocol for Nitric Oxide Release Assay

Objective: To quantify the in vitro release of nitric oxide from this compound in a physiological buffer.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Griess Reagent System (for nitrite determination)

  • 96-well microplates

  • Spectrophotometer

Method:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Dilute the stock solution in PBS to achieve final concentrations ranging from 1 µM to 100 µM.

  • Incubate the solutions at 37°C for various time points (e.g., 0, 30, 60, 120 minutes).

  • At each time point, take an aliquot of the sample and add it to a 96-well plate.

  • Add the components of the Griess Reagent System to each well according to the manufacturer's instructions. This will convert nitrite (a stable breakdown product of NO) into a colored azo compound.

  • Measure the absorbance at 540 nm using a spectrophotometer.

  • Calculate the concentration of nitrite using a standard curve generated with known concentrations of sodium nitrite.

Protocol for In Vivo Dyslipidemia Model

Objective: To evaluate the efficacy of this compound in reducing plasma lipids in a diet-induced hyperlipidemic rodent model.

Materials:

  • ApoE knockout mice (or other suitable model)

  • High-fat diet

  • This compound

  • Vehicle control (e.g., 0.5% carboxymethylcellulose)

  • Blood collection supplies

  • Lipid assay kits (for cholesterol, triglycerides, HDL-C)

Method:

  • Induce hyperlipidemia in the mice by feeding them a high-fat diet for 8-12 weeks.

  • Establish baseline lipid profiles by collecting blood samples via tail vein or retro-orbital sinus.

  • Randomize the animals into treatment groups (vehicle, nicotinic acid, this compound at various doses).

  • Administer the compounds orally once daily for the duration of the study (e.g., 8 weeks).

  • Monitor animal health and body weight regularly.

  • At the end of the study, collect terminal blood samples.

  • Analyze plasma samples for total cholesterol, triglycerides, and HDL-C using commercially available assay kits.

  • Perform statistical analysis to compare the lipid profiles between the treatment groups.

Signaling Pathways

Understanding the mechanism of action of this compound requires elucidating its effects on relevant signaling pathways.

Nitric Oxide Signaling Pathway

The nitric oxide-donating moiety of this compound would release NO, which primarily acts through the canonical cGMP pathway.

no_signaling This compound This compound NO Nitric Oxide (NO) This compound->NO releases sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates GTP GTP cGMP cGMP GTP->cGMP converts sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Vasodilation Vasodilation PKG->Vasodilation Anti_inflammatory Anti-inflammatory Effects PKG->Anti_inflammatory na_signaling This compound This compound GPR109A GPR109A Receptor This compound->GPR109A binds to Gi Gi Protein GPR109A->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP cAMP cAMP ATP->cAMP converts AC PKA Protein Kinase A (PKA) cAMP->PKA activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL activates Lipolysis Lipolysis HSL->Lipolysis

References

Nicodicosapent: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides a comprehensive technical overview of Nicodicosapent, a novel fatty acid niacin conjugate with significant potential in the regulation of cholesterol metabolism. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical identity, mechanism of action, and relevant experimental data.

Core Compound Identification

IdentifierValue
IUPAC Name N-[2-[[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]amino]ethyl]pyridine-3-carboxamide[1]
CAS Number 1269181-69-2[2][3][4]
Molecular Formula C28H39N3O2[1][2]

Mechanism of Action

This compound is an inhibitor of the sterol regulatory element-binding protein (SREBP), a master regulator of cholesterol and fatty acid synthesis.[5] By targeting the SREBP pathway, this compound influences the expression of key proteins involved in lipid homeostasis.

Quantitative Data on In Vitro Activity
TargetEffectIC50 ValueCell Line
Secreted PCSK9Synergistic Inhibition17 µMHepG2
ApoB SecretionDose-dependent Inhibition27 µMHepG2

Data sourced from in vitro studies on HepG2 cells.[5]

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

This section details the methodology for a single-dose oral pharmacokinetic study of this compound in male Sprague-Dawley rats.

Animal Model:

  • Species: Male Sprague-Dawley rats

  • Group Size: n=4 per treatment group

Dosing:

  • Test Article: this compound (100 mg/kg)

  • Control: Niacin (30 mg/kg)

  • Formulation: Aqueous emulsion containing Tween, Peceol, PEG400, and tocopherol. This compound was prepared at a concentration of 66 mg/g of the oil mixture and then diluted with water to a 10 mg/mL emulsion for oral gavage.

  • Administration: Single oral dose.

Sample Collection:

  • Matrix: Plasma

  • Time Points: 5, 15, and 30 minutes, and 1, 2, 4, 6, and 8 hours post-dose.

  • Storage: Plasma samples were kept frozen at -80°C until analysis.

Bioanalytical Method:

  • Instrumentation: Agilent liquid chromatograph (1200 series) with a binary pump, autosampler, and degasser, coupled to an Agilent 6410 triple quadrupole mass spectrometer with an ESI interface.

  • Column: Phenomenex Gemini C6 Phenyl 110A (50 mm × 4.6 mm, 1.8 µm).

  • Sample Preparation: 10 µL of standard or sample in 50 µL of blank plasma was mixed with 300 µL of acetonitrile containing an internal standard. The plate was vortexed and centrifuged. 100 µL of the supernatant was used for LC/MS/MS analysis.

  • Data Analysis: Agilent Masshunter software was used for data acquisition and quantitation. Standard curves for this compound, nicotinic acid, and nicotinuric acid were generated for quantitative analysis.[5]

Signaling Pathway

The following diagram illustrates the signaling pathway of SREBP and the inhibitory action of this compound.

SREBP_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP_SCAP SREBP-SCAP Complex INSIG INSIG SREBP_SCAP->INSIG High Sterols (Inactive) S1P Site-1 Protease (S1P) SREBP_SCAP->S1P Transport to Golgi INSIG->SREBP_SCAP S2P Site-2 Protease (S2P) S1P->S2P Cleavage nSREBP nSREBP (active form) S2P->nSREBP Release of nSREBP SRE Sterol Response Element (SRE) nSREBP->SRE Binds to Target_Genes Target Genes (e.g., PCSK9, HMGCR) SRE->Target_Genes Gene Transcription This compound This compound This compound->SREBP_SCAP Inhibits Maturation Low_Sterols Low Sterols Low_Sterols->SREBP_SCAP Dissociation from INSIG

This compound's inhibition of the SREBP signaling pathway.

References

Unveiling Nicodicosapent: A Theoretical Molecular Modeling Guide to a Novel Niacin-Omega-3 Conjugate

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Foreword: The compound "Nicodicosapent" does not appear in publicly available scientific literature. Extensive research suggests that this is likely a misnomer for a class of molecules known as fatty acid-niacin conjugates. This guide will focus on a prominent example from this class, CAT-2003 , a conjugate of nicotinic acid and eicosapentaenoic acid (EPA). This document synthesizes the available preclinical and clinical data on CAT-2003, presenting a comprehensive overview of its theoretical molecular modeling, mechanism of action, and therapeutic potential.

Introduction: A Novel Approach to Lipid Management

Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for atherosclerotic cardiovascular disease. While existing therapies like statins are effective, a significant residual risk often remains. CAT-2003 represents a novel therapeutic strategy by covalently linking two molecules with known lipid-modifying properties: nicotinic acid (niacin) and the omega-3 fatty acid eicosapentaenoic acid (EPA). The core concept behind this conjugate is to ensure targeted intracellular delivery of both active moieties, potentially enhancing their synergistic effects and minimizing side effects associated with systemic exposure to niacin, such as flushing.

Core Mechanism of Action: Inhibition of Sterol Regulatory Element-Binding Proteins (SREBPs)

The primary mechanism of action of CAT-2003 is the inhibition of the maturation and activity of Sterol Regulatory Element-Binding Proteins (SREBPs). SREBPs are key transcription factors that regulate the synthesis of cholesterol and fatty acids.

Intracellular Cleavage and Activation

CAT-2003 is designed to be cleaved intracellularly by the enzyme Fatty Acid Amide Hydrolase (FAAH), which is located in the endoplasmic reticulum. This targeted release of niacin and EPA within the cell is a critical aspect of its design, concentrating the active molecules at their site of action.

Downregulation of SREBP Maturation

Once released, the active components of CAT-2003 interfere with the proteolytic cleavage of SREBP-1 and SREBP-2. This inhibition of SREBP maturation prevents their translocation to the nucleus and subsequent activation of target gene transcription.

Impact on Key Lipid-Regulating Genes

By inhibiting SREBP activity, CAT-2003 leads to the downregulation of several key genes involved in lipid metabolism, including:

  • HMG-CoA Reductase (HMGCR): The rate-limiting enzyme in cholesterol biosynthesis.

  • Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9): A protein that promotes the degradation of the LDL receptor (LDLR). By reducing PCSK9, CAT-2003 increases the number of LDL receptors on the cell surface, enhancing the clearance of LDL-cholesterol from the circulation.

The signaling pathway is visualized in the following diagram:

G cluster_cell Hepatocyte CAT-2003_ext CAT-2003 (extracellular) CAT-2003_int CAT-2003 (intracellular) CAT-2003_ext->CAT-2003_int Uptake FAAH Fatty Acid Amide Hydrolase (FAAH) CAT-2003_int->FAAH Substrate Niacin_EPA Niacin + EPA FAAH->Niacin_EPA Cleavage SREBP_cleavage SREBP Cleavage Niacin_EPA->SREBP_cleavage Inhibits SREBP_precursor SREBP Precursor (in ER) SREBP_precursor->SREBP_cleavage SREBP_mature Mature SREBP (nSREBP) SREBP_cleavage->SREBP_mature Nucleus Nucleus SREBP_mature->Nucleus Translocation SRE Sterol Regulatory Element (SRE) Gene_expression Target Gene Transcription SRE->Gene_expression Activates HMGCR HMGCR mRNA Gene_expression->HMGCR PCSK9 PCSK9 mRNA Gene_expression->PCSK9 LDLR_protein LDLR Protein PCSK9->LDLR_protein Degrades LDL_uptake LDL-C Uptake LDLR_protein->LDL_uptake

Caption: CAT-2003 Mechanism of Action in a Hepatocyte.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and in vitro studies of CAT-2003.

In Vitro Efficacy in HepG2 Cells
ParameterMetricValueReference
Mature SREBP-2 ProteinReduction at 25 µM50%[1]
PCSK9 mRNAIC5016.2 ± 1.1 µM[1]
PCSK9 Protein SecretionIC5017.8 ± 1.1 µM[1]
Preclinical Efficacy in ApoE*3 Leiden Mice (16-week study)
ParameterTreatmentResult vs. Controlp-valueReference
Plasma PCSK9CAT-2003↓ 61%0.001[1]
Total CholesterolCAT-2003↓ 41%<0.0001[1]
TriglyceridesCAT-2003↓ 33%0.0034[1]
Aortic Atherosclerotic LesionsCAT-2003Significantly lowered<0.01[1]
Hepatic LDLR ProteinCAT-2003↑ 104%0.001[1]
Preclinical Efficacy in ApoE*3 Leiden Mice (4-week combination study)
ParameterTreatmentResult vs. Controlp-valueReference
Plasma PCSK9CAT-2003↓ 65%0.001[1]
Plasma PCSK9CAT-2003 + Atorvastatin↓ 58%0.001[1]
Non-HDL-CCAT-2003 + Atorvastatin↓ 58%0.001[1]
Clinical Efficacy in Patients with Chylomicronemia (Phase 2 Pilot Study)
ParameterTreatmentResultReference
Prandial TriglyceridesCAT-2003↓ 30%
Postprandial TriglyceridesCAT-2003↓ 90%

Experimental Protocols

General Synthesis of Niacin-Fatty Acid Conjugates

While the specific, proprietary synthesis protocol for CAT-2003 is not publicly available, a general method for creating such conjugates has been described.

Logical Workflow for Synthesis:

G Nicotinic_Acid Nicotinic Acid Coupling Amide Coupling (EDC/HOBT, Et3N) Nicotinic_Acid->Coupling Amine_Linker Protected Amine Linker (e.g., tert-butyl (2-aminoethyl)carbamate) Amine_Linker->Coupling Protected_Niacin_Linker Protected Niacin-Linker Conjugate Coupling->Protected_Niacin_Linker Deprotection Deprotection (e.g., HCl in dioxane) Protected_Niacin_Linker->Deprotection Niacin_Linker_Salt Niacin-Linker HCl Salt Deprotection->Niacin_Linker_Salt Final_Coupling Final Amide Coupling Niacin_Linker_Salt->Final_Coupling Fatty_Acid Fatty Acid (e.g., EPA) Fatty_Acid->Final_Coupling Final_Product Fatty Acid-Niacin Conjugate (e.g., CAT-2003) Final_Coupling->Final_Product

Caption: Generalized Synthetic Pathway for Niacin-Fatty Acid Conjugates.

Methodology:

  • Amide Coupling: Nicotinic acid is reacted with a protected bifunctional amine linker (e.g., tert-butyl (2-aminoethyl)carbamate). This reaction is typically facilitated by standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBT) in the presence of a base like triethylamine (Et3N).

  • Deprotection: The protecting group on the amine linker is removed. For a tert-butoxycarbonyl (Boc) group, this is commonly achieved by treatment with a strong acid, such as hydrochloric acid in dioxane.

  • Final Amide Coupling: The resulting niacin-linker intermediate is then coupled to the desired fatty acid (e.g., EPA) using similar amide coupling conditions as in the first step to yield the final conjugate.

In Vitro SREBP Maturation Assay

Objective: To determine the effect of CAT-2003 on the processing of SREBP precursor proteins to their mature, nuclear forms.

Cell Line: Human hepatoma cells (e.g., HepG2 or HuH-7).

Protocol:

  • Cell Culture: Cells are cultured in a standard growth medium. For the experiment, cells are switched to a medium containing delipidated serum overnight to upregulate the SREBP pathway.

  • Treatment: Cells are treated with various concentrations of CAT-2003, a vehicle control, and positive controls (e.g., 25-hydroxycholesterol) for specified time points (e.g., 2, 4, 6 hours).

  • Protein Extraction: After treatment, cells are harvested, and protein lysates are prepared.

  • Western Blotting: Protein samples are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies specific for SREBP-1 and SREBP-2, which can distinguish between the precursor and mature forms of the proteins. A loading control (e.g., calnexin or actin) is also used to ensure equal protein loading.

  • Analysis: The intensity of the bands corresponding to the precursor and mature forms of SREBP is quantified by densitometry.

Experimental Workflow:

G Cell_Culture Culture HepG2/HuH-7 cells Delipidation Switch to delipidated serum medium Cell_Culture->Delipidation Treatment Treat with CAT-2003 / Controls Delipidation->Treatment Harvesting Harvest cells and extract proteins Treatment->Harvesting Western_Blot Perform Western Blot for SREBP-1/2 Harvesting->Western_Blot Analysis Quantify precursor and mature SREBP levels Western_Blot->Analysis

Caption: Workflow for SREBP Maturation Assay.
In Vivo Atherosclerosis Study in ApoE*3 Leiden Mice

Objective: To evaluate the effect of CAT-2003 on the development of atherosclerosis in a relevant animal model.

Animal Model: Apolipoprotein E3-Leiden (ApoE3 Leiden) transgenic mice, which are susceptible to diet-induced hyperlipidemia and atherosclerosis.

Protocol:

  • Diet and Acclimation: Mice are fed a Western-type diet containing cholesterol to induce the disease phenotype.

  • Treatment Groups: Mice are randomized into treatment groups, including a control group (vehicle), a CAT-2003 treated group, and potentially combination therapy groups (e.g., CAT-2003 + atorvastatin).

  • Drug Administration: The drug is administered orally for a specified period (e.g., 16 weeks).

  • Monitoring: Body weight and food intake are monitored throughout the study. Blood samples are collected periodically to measure plasma lipids (total cholesterol, triglycerides) and PCSK9 levels.

  • Endpoint Analysis: At the end of the study, mice are euthanized.

    • Atherosclerotic Lesion Analysis: The aortic root is dissected, sectioned, and stained (e.g., with Oil Red O) to visualize and quantify the size, number, and severity of atherosclerotic plaques.

    • Hepatic Analysis: Livers are collected to assess steatosis, inflammation, and gene and protein expression of relevant markers (e.g., LDLR).

Conclusion and Future Directions

The theoretical molecular modeling of CAT-2003, a niacin-EPA conjugate, reveals a sophisticated mechanism of action centered on the intracellular inhibition of SREBP maturation. Preclinical data strongly support its potential to favorably modulate plasma lipids and reduce atherosclerosis. The initial clinical data in a specific patient population with chylomicronemia are also promising.

Future research should focus on:

  • Detailed Clinical Trial Results: Publication of the full, quantitative results from the Phase 2 trial and any subsequent clinical studies is crucial to fully assess the efficacy and safety profile of CAT-2003 in various patient populations.

  • Molecular Modeling Studies: Computational studies, such as molecular docking of the active metabolites with FAAH and key proteins in the SREBP pathway, could provide deeper insights into the specific molecular interactions driving the observed effects.

  • Pharmacokinetic and Pharmacodynamic Modeling: Detailed modeling of the absorption, distribution, metabolism, and excretion of CAT-2003 and its metabolites will be essential for optimizing dosing regimens.

References

Methodological & Application

Nicodicosapent for cell culture treatment

Author: BenchChem Technical Support Team. Date: November 2025

It appears there may be a misspelling in the compound name "Nicodicosapent," as no specific information is available for a compound with that exact name in the provided search results. However, the search results contain extensive information on two compounds with similar-sounding names that are frequently used in cell culture for research and drug development: Nicotine and Niclosamide . This document will provide detailed application notes and protocols for both compounds, assuming the query intended to be about one of these.

Section 1: Nicotine

Nicotine is a well-known agonist of nicotinic acetylcholine receptors (nAChRs) and has been studied for its effects on various cell types, including cancer cells and neurons.

Application Notes

Nicotine's effects in cell culture are highly dependent on the cell type and the expression of nAChRs. In cancer research, nicotine has been shown to promote tumor growth, proliferation, and angiogenesis while inhibiting apoptosis.[1][2][3] It can also interfere with the efficacy of chemotherapy and radiotherapy.[2][3] In neuroscience, it has been investigated for potential neuroprotective effects.[4]

Mechanism of Action: Nicotine binds to and activates nAChRs, which are ligand-gated ion channels. This activation leads to an influx of ions, including Ca2+, which in turn triggers various downstream signaling pathways.[1][2] Key pathways affected include:

  • MAPK/ERK Pathway: Activation of this pathway is often linked to cell proliferation and survival.[4]

  • NF-κB Pathway: This pathway is crucial in regulating inflammatory responses, cell survival, and proliferation. Nicotine has been shown to prevent the activation of NF-κB in some contexts.[4]

  • c-Myc: A proto-oncogene that plays a role in cell cycle progression and proliferation.[4]

  • PI3K/Akt Pathway: This is a major survival pathway in many cell types.

Cellular Effects:

  • Proliferation: Nicotine can increase the proliferation of various cancer cell lines.[1][2]

  • Apoptosis: It has been shown to inhibit apoptosis, contributing to cancer cell survival.[1][2]

  • Angiogenesis: Nicotine can promote the formation of new blood vessels, which is essential for tumor growth.[3]

  • Calcium Signaling: Activation of nAChRs by nicotine leads to an increase in intracellular calcium levels.[1]

Quantitative Data Summary
Cell LineConcentration RangeTreatment DurationObserved EffectsReference
A549 (Lung Cancer)1 µM - 10 µM24 - 72 hoursIncreased cell viability and proliferation, elevated intracellular calcium.[1]
H460 (Lung Cancer)1 µM24 hoursIncreased survival after radiation.[3]
Various Lung Tumor Cells10 nM - 500 µM48 - 72 hoursIncreased cell viability, proliferation, growth, invasion, and/or migration.[2]
Experimental Protocols

1. Preparation of Nicotine Stock Solution:

  • Solvent: Sterile distilled water or phosphate-buffered saline (PBS).

  • Stock Concentration: 10 mM.

  • Procedure:

    • Weigh out the appropriate amount of nicotine (use proper safety precautions as nicotine is toxic).

    • Dissolve in the chosen solvent to make a 10 mM stock solution.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter.

    • Aliquot into sterile microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

2. Cell Treatment Protocol:

  • Cell Seeding: Plate cells at a desired density in a suitable culture vessel (e.g., 96-well plate for viability assays, 6-well plate for protein analysis). Allow cells to attach and resume logarithmic growth (typically 24 hours).

  • Treatment:

    • Thaw an aliquot of the 10 mM nicotine stock solution.

    • Prepare working concentrations by diluting the stock solution in complete cell culture medium. For example, to make a 10 µM working solution, dilute the 10 mM stock 1:1000 in the medium.

    • Remove the old medium from the cells and replace it with the medium containing the desired concentration of nicotine. Include a vehicle control (medium with the same amount of solvent used for the highest nicotine concentration).

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

3. MTT Assay for Cell Viability:

  • Procedure:

    • After the treatment period, add MTT reagent (final concentration 0.5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

    • Read the absorbance at 570 nm using a microplate reader.

Signaling Pathway and Workflow Diagrams

Nicotine_Signaling_Pathway Nicotine Nicotine nAChR α7 nAChR Nicotine->nAChR Ca_influx Ca²⁺ Influx nAChR->Ca_influx MAPK MAPK nAChR->MAPK NFkB NF-κB MAPK->NFkB cMyc c-Myc MAPK->cMyc Proliferation Proliferation NFkB->Proliferation Apoptosis Inhibition of Apoptosis NFkB->Apoptosis cMyc->Proliferation

Nicotine Signaling Pathway

Experimental_Workflow_Nicotine cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis prep_stock Prepare 10 mM Nicotine Stock prep_working Prepare Working Concentrations prep_stock->prep_working seed_cells Seed Cells in Culture Plates treat_cells Treat Cells with Nicotine seed_cells->treat_cells prep_working->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate viability Cell Viability (MTT Assay) incubate->viability western Protein Expression (Western Blot) incubate->western flow Apoptosis (Flow Cytometry) incubate->flow

Experimental Workflow for Nicotine Treatment

Section 2: Niclosamide

Niclosamide is an FDA-approved anthelmintic drug that has been repurposed for its anti-cancer properties. It affects multiple signaling pathways involved in cancer cell proliferation, survival, and metabolism.

Application Notes

Niclosamide has demonstrated broad anti-cancer activity against various cancer types by modulating multiple oncogenic signaling pathways.[5] Its ability to interfere with several key cellular processes makes it a potent anti-tumor agent.[6]

Mechanism of Action: Niclosamide's anti-cancer effects are attributed to its ability to inhibit multiple signaling pathways, including:

  • Wnt/β-catenin Pathway: Inhibition of this pathway is a key mechanism of Niclosamide's action.

  • STAT3 Signaling Pathway: It can inhibit the activation of STAT3, a transcription factor involved in cell growth and survival.[6]

  • NF-κB Pathway: Niclosamide inhibits the NF-κB pathway by preventing the degradation of IκB.[6]

  • mTOR Pathway: It can disrupt the mTOR signaling pathway, which is a central regulator of cell growth and metabolism.[6]

  • Mitochondrial Uncoupling: Niclosamide can act as a mitochondrial uncoupler, disrupting cellular metabolism.[6]

Cellular Effects:

  • Inhibition of Proliferation: Niclosamide effectively inhibits the proliferation of a wide range of cancer cells.

  • Induction of Apoptosis: It can induce programmed cell death in cancer cells.[6]

  • Inhibition of Metastasis: By targeting pathways like Wnt and NF-κB, Niclosamide can inhibit cancer cell migration and invasion.

Quantitative Data Summary
Cell LineIC50 ConcentrationTreatment DurationObserved EffectsReference
Non-small cell lung cancer~1.59 µMNot SpecifiedInhibition of HIF1α signaling.[5]
Various Cancer Cell LinesVaries (typically low µM)24 - 72 hoursInhibition of proliferation, induction of apoptosis.[5][6]
Experimental Protocols

1. Preparation of Niclosamide Stock Solution:

  • Solvent: Dimethyl sulfoxide (DMSO).

  • Stock Concentration: 10 mM.

  • Procedure:

    • Weigh out the appropriate amount of Niclosamide.

    • Dissolve in DMSO to make a 10 mM stock solution. Gentle warming may be required to fully dissolve the compound.

    • Aliquot into sterile, light-protected microcentrifuge tubes and store at -20°C.

2. Cell Treatment Protocol:

  • Cell Seeding: Plate cells at a desired density and allow them to attach overnight.

  • Treatment:

    • Thaw an aliquot of the 10 mM Niclosamide stock solution.

    • Prepare working concentrations by diluting the stock solution in complete cell culture medium. Ensure the final DMSO concentration in the medium is low (typically ≤ 0.1%) to avoid solvent toxicity.

    • Remove the old medium and add the medium containing the desired Niclosamide concentration. Include a vehicle control with the same final concentration of DMSO.

    • Incubate for the desired duration.

3. Western Blotting for Signaling Pathway Analysis:

  • Procedure:

    • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against proteins of interest (e.g., p-STAT3, β-catenin, IκBα) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Signaling Pathway and Workflow Diagrams

Niclosamide_Signaling_Pathway Niclosamide Niclosamide Wnt Wnt/β-catenin Niclosamide->Wnt STAT3 STAT3 Niclosamide->STAT3 NFkB NF-κB Niclosamide->NFkB mTOR mTOR Niclosamide->mTOR Metabolism Altered Metabolism Niclosamide->Metabolism Proliferation Proliferation Wnt->Proliferation Apoptosis Apoptosis Wnt->Apoptosis STAT3->Proliferation STAT3->Apoptosis NFkB->Proliferation NFkB->Apoptosis mTOR->Proliferation

Niclosamide Signaling Inhibition

Experimental_Workflow_Niclosamide cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis prep_stock Prepare 10 mM Niclosamide Stock in DMSO prep_working Prepare Working Concentrations prep_stock->prep_working seed_cells Seed Cells in Culture Plates treat_cells Treat Cells with Niclosamide seed_cells->treat_cells prep_working->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate proliferation Proliferation Assay (e.g., BrdU) incubate->proliferation western Signaling Pathway Analysis (Western Blot) incubate->western apoptosis Apoptosis Assay (e.g., Annexin V) incubate->apoptosis

Experimental Workflow for Niclosamide Treatment

References

Application Notes and Protocols for Nicodicosapent in In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No direct in vivo studies, established dosages, or specific experimental protocols for Nicodicosapent have been identified in publicly available scientific literature. This compound is a chemical conjugate of eicosapentaenoic acid (EPA) and a nicotinamide derivative, formally named N-[2-[[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]amino]ethyl]pyridine-3-carboxamide[1].

The following application notes and protocols are based on the known biological activities and in vivo studies of its primary component, eicosapentaenoic acid (EPA). Researchers should use this information as a starting point and must conduct comprehensive dose-finding, pharmacokinetic, and toxicology studies for this compound itself before commencing any efficacy studies.

Introduction

This compound combines the omega-3 fatty acid eicosapentaenoic acid (EPA) with a nicotinamide moiety. EPA is known to be a precursor to signaling molecules that play a role in inflammation and cardiovascular health, notably through the nitric oxide (NO) pathway[2][3]. Nicotinamide is a form of vitamin B3 and a precursor to NAD+, a critical coenzyme in cellular metabolism[4][5][6]. The conjugation of these two molecules may offer a novel pharmacological profile, potentially leveraging the synergistic or complementary effects of both components.

Potential Signaling Pathway

Based on the known effects of its constituent parts, this compound may influence the nitric oxide signaling pathway. EPA has been shown to stimulate the production of nitric oxide[2][3]. The proposed pathway is visualized below.

Nicodicosapent_Signaling_Pathway This compound This compound EPA EPA This compound->EPA releases eNOS_activation eNOS Activation EPA->eNOS_activation NO_production Nitric Oxide (NO) Production eNOS_activation->NO_production sGC_activation sGC Activation NO_production->sGC_activation cGMP_increase Increased cGMP sGC_activation->cGMP_increase Vasodilation Vasodilation cGMP_increase->Vasodilation

Caption: Proposed signaling pathway of this compound via EPA-mediated nitric oxide production.

Quantitative Data from In Vivo Studies of Eicosapentaenoic Acid (EPA)

The following table summarizes dosages and administration routes from in vivo studies conducted with EPA in various animal models. This data can serve as a reference for designing initial dose-ranging studies for this compound, keeping in mind that the molecular weight and pharmacokinetic profile of the conjugate will differ.

Animal ModelConditionEPA DosageAdministration RouteStudy DurationReference
Mouse (Syngeneic)Neuroblastoma12.3-14.6 g/day (adult human equivalent)Oral Gavage10-20 days post-injection[7]
RatHealthyNot specifiedNot specified2 weeks[8]
Mouse (3xTg-AD)Alzheimer's Disease9.2 g/kg of diet (high EPA)Dietary3 months[9]

Experimental Protocols (Derived from EPA Studies)

The following are generalized protocols based on in vivo studies of EPA. These should be adapted and optimized for this compound.

Animal Model and Husbandry
  • Species: Select an appropriate animal model based on the research question (e.g., mouse, rat).

  • Strain: Specify the strain of the animal (e.g., C57BL/6 mice, Sprague-Dawley rats).

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle, and provide ad libitum access to standard chow and water, unless the experimental design requires dietary modifications.

  • Acclimatization: Allow animals to acclimatize to the facility for at least one week before the start of any experimental procedures.

Preparation and Administration of Investigational Compound
  • Compound Preparation: Due to the lipophilic nature of the EPA component, this compound is likely to be poorly soluble in aqueous solutions. Consider formulating it in a suitable vehicle such as corn oil, olive oil, or a specialized lipid-based formulation.

  • Administration Route:

    • Oral Gavage: This is a common method for administering precise doses of compounds to rodents[7].

    • Dietary Admixture: For longer-term studies, incorporating the compound into the animal feed can be a less stressful method of administration[9].

  • Dosage: Conduct a pilot dose-escalation study to determine the maximum tolerated dose (MTD) and to establish a dose-response relationship. The dosages of EPA listed in the table above can be used as a starting point for dose-range finding studies, adjusting for the molecular weight of this compound.

Experimental Workflow for an In Vivo Efficacy Study

The following diagram outlines a general workflow for an in vivo study.

Experimental_Workflow Animal_Acclimatization Animal Acclimatization Baseline_Measurements Baseline Measurements (e.g., weight, blood pressure) Animal_Acclimatization->Baseline_Measurements Randomization Randomization into Treatment Groups Baseline_Measurements->Randomization Treatment_Period Treatment Period (Vehicle vs. This compound) Randomization->Treatment_Period In_life_Monitoring In-life Monitoring (e.g., clinical signs, behavioral tests) Treatment_Period->In_life_Monitoring Endpoint_Collection Endpoint Data Collection (e.g., blood, tissue) In_life_Monitoring->Endpoint_Collection Data_Analysis Data Analysis Endpoint_Collection->Data_Analysis

Caption: General experimental workflow for an in vivo efficacy study.

Monitoring and Endpoint Analysis
  • In-life Monitoring: Regularly monitor animals for any signs of toxicity, including changes in weight, food and water intake, and overall behavior.

  • Pharmacokinetic Analysis: At various time points after administration, collect blood samples to determine the plasma concentration of this compound and its potential metabolites.

  • Pharmacodynamic Analysis: Measure relevant biomarkers to assess the biological effect of this compound. For example, if investigating its effects on the cardiovascular system, this could include measuring blood pressure, heart rate, and levels of nitric oxide metabolites (nitrite/nitrate) in plasma or urine.

  • Tissue Collection: At the end of the study, euthanize the animals according to approved protocols and collect tissues for further analysis (e.g., histology, gene expression, protein analysis).

Safety and Toxicology Considerations

Before conducting efficacy studies, it is crucial to perform safety and toxicology assessments for this compound.

  • Acute Toxicity: Determine the single-dose toxicity to establish the LD50 (median lethal dose).

  • Repeat-Dose Toxicity: Conduct studies with repeated administration over a defined period (e.g., 14 or 28 days) to identify potential target organs of toxicity and to determine the no-observed-adverse-effect level (NOAEL)[10][11][12].

  • Safety Pharmacology: Assess the effects of this compound on vital functions, such as the cardiovascular, respiratory, and central nervous systems[11][12].

Conclusion

While there is a lack of direct in vivo data for this compound, the information available for its primary component, EPA, provides a valuable starting point for researchers. The provided application notes and protocols are intended to guide the initial stages of in vivo research with this novel compound. It is imperative that researchers conduct thorough dose-finding and safety studies to establish a safe and effective dose range for this compound before proceeding to more complex efficacy models.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Nicodicosapent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Nicodicosapent and its Analysis

This compound, with the chemical name N-[2-[[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]amino]ethyl]pyridine-3-carboxamide, is a novel synthetic compound belonging to the class of fatty acid amides. Its structure incorporates the omega-3 fatty acid eicosapentaenoic acid (EPA) linked to an N-(2-aminoethyl)nicotinamide moiety. Fatty acid amides are a class of endogenous signaling lipids with a wide range of biological activities. Due to its chemical nature, this compound is likely to interact with key signaling pathways involved in inflammation, pain, and metabolic regulation.

Mass spectrometry is an indispensable analytical technique for the characterization and quantification of small molecules like this compound in complex biological matrices.[1][2] Its high sensitivity and selectivity allow for precise measurement, which is crucial in drug discovery, preclinical, and clinical development.[1] This document provides detailed application notes and protocols for the robust analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Potential Therapeutic Targets and Signaling Pathways

While direct studies on this compound's mechanism of action are not yet widely published, its structural similarity to other bioactive fatty acid amides suggests potential interactions with the following key signaling pathways:

  • Endocannabinoid System Modulation: this compound may act as an inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide.[1][3] Inhibition of FAAH would lead to an increase in endogenous anandamide levels, thereby enhancing cannabinoid receptor signaling, which is known to have analgesic, anti-inflammatory, and anxiolytic effects.[1]

  • Transient Receptor Potential Vanilloid 1 (TRPV1) Channel Modulation: Fatty acid amides are known to modulate the activity of TRPV1, a non-selective cation channel involved in the detection and regulation of pain and body temperature.[4][5] this compound could potentially act as either an agonist or antagonist of this channel.

  • Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: PPARs are nuclear receptors that play a crucial role in lipid and glucose metabolism, as well as inflammation.[2][6][7] Fatty acids and their derivatives are natural ligands for PPARs. This compound, containing an eicosapentaenoic acid backbone, may act as a PPAR agonist, influencing gene expression related to metabolic and inflammatory processes.[2][6]

Signaling Pathway Diagrams

FAAH_Signaling_Pathway cluster_membrane Cell Membrane FAAH FAAH Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Hydrolysis Anandamide_ext Anandamide (extracellular) Anandamide_int Anandamide (intracellular) Anandamide_ext->Anandamide_int Transport Anandamide_int->FAAH CB1_R CB1 Receptor Anandamide_int->CB1_R Activation Signaling_Cascade Downstream Signaling (e.g., ↓cAMP) CB1_R->Signaling_Cascade This compound This compound This compound->FAAH Inhibition

Caption: Putative FAAH signaling pathway and the inhibitory action of this compound.

TRPV1_Signaling_Pathway cluster_membrane Sensory Neuron Membrane TRPV1 TRPV1 Channel Ca_ion TRPV1->Ca_ion Na_ion TRPV1->Na_ion Cation Influx This compound This compound This compound->TRPV1 Modulation (Agonist/Antagonist) Capsaicin Capsaicin / Heat Capsaicin->TRPV1 Activation Depolarization Depolarization Pain_Signal Pain Signal Transmission Depolarization->Pain_Signal

Caption: Potential modulation of the TRPV1 channel by this compound.

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nicodicosapent_cyto This compound PPAR PPAR Nicodicosapent_cyto->PPAR Binding & Activation PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE PPAR_RXR->PPRE Binding Gene_Transcription Gene Transcription (Metabolism, Anti-inflammation) PPRE->Gene_Transcription

Caption: Hypothesized activation of the PPAR signaling pathway by this compound.

Mass Spectrometry Analysis of this compound

The following sections detail the experimental protocols for the quantitative analysis of this compound in biological matrices, such as plasma.

Experimental Workflow

Experimental_Workflow Sample_Collection 1. Sample Collection (e.g., Plasma) Extraction 2. Sample Preparation (Protein Precipitation / LLE / SPE) Sample_Collection->Extraction LC_Separation 3. LC Separation (Reversed-Phase) Extraction->LC_Separation MS_Detection 4. MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis 5. Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: General experimental workflow for this compound analysis.

Sample Preparation Protocols

The choice of sample preparation method is critical for removing interferences and ensuring accurate quantification. Below are three common protocols.

Protocol 1: Protein Precipitation (PPT)

This is a rapid method suitable for high-throughput analysis.

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract compared to PPT.

  • To 100 µL of plasma sample, add an internal standard.

  • Add 500 µL of a mixture of methyl tert-butyl ether (MTBE) and methanol (3:1, v/v).

  • Vortex for 2 minutes.

  • Centrifuge at 4,000 x g for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under nitrogen.

  • Reconstitute in 100 µL of the initial mobile phase for analysis.

Protocol 3: Solid-Phase Extraction (SPE)

SPE offers the highest degree of sample cleanup and is ideal for low-level quantification.

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 100 µL of plasma (pre-treated with 100 µL of 4% phosphoric acid) onto the cartridge.

  • Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.

  • Elute this compound with 1 mL of acetonitrile.

  • Evaporate the eluate to dryness.

  • Reconstitute in 100 µL of the initial mobile phase.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions

ParameterValue
Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Source Temp. 500°C
Ion Spray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Medium
Quantitative Data and MRM Transitions

For quantitative analysis, the use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to correct for matrix effects and variations in sample processing. The MRM transitions for this compound need to be optimized by direct infusion of a standard solution. Based on its structure, the protonated molecule [M+H]⁺ is expected.

Predicted and Optimized MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 450.3To be determinedTo be optimized
(Example Product 1)e.g., 123.1 (Nicotinamide moiety)e.g., 25
(Example Product 2)e.g., 301.2 (EPA amide moiety)e.g., 15
Internal Standard e.g., 455.3 ([¹³C₅]-Nicodicosapent)To be determinedTo be optimized

Note: The exact m/z values and collision energies must be empirically determined on the specific mass spectrometer being used.

Data Presentation and Analysis

A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used. The concentration of this compound in quality control (QC) and unknown samples is then calculated from this curve.

Table of Expected Analytical Performance

ParameterTarget Value
Linear Range 1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% CV) ≤15% (≤20% at LLOQ)
Matrix Effect Monitored and compensated by IS
Recovery > 80%

Conclusion

The protocols outlined in this document provide a comprehensive framework for the reliable and sensitive quantification of this compound in biological samples using LC-MS/MS. The application notes offer insights into its potential biological activities, guiding further research into its therapeutic applications. Proper method development and validation are essential to ensure data quality for any drug development program.

References

Application Notes and Protocols for a Fluorescent Fatty Acid Probe

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No information was found for a fluorescent probe named "Nicodicosapent" in the public domain. The following application notes and protocols are provided for a representative and widely used fluorescent fatty acid analog, BODIPY™ FL C12 (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Dodecanoic Acid) , to serve as a detailed example for researchers, scientists, and drug development professionals.

Application Notes: BODIPY™ FL C12 as a Fluorescent Probe for Lipid Metabolism

Introduction

BODIPY™ FL C12 is a fluorescently labeled long-chain fatty acid analog. It consists of a dodecanoic acid (a 12-carbon saturated fatty acid) linked to a BODIPY™ FL fluorophore.[1][2] This probe is a valuable tool for investigating fatty acid uptake, trafficking, and storage within living and fixed cells.[3][4] Its fluorescence is bright, stable, and relatively insensitive to the polarity and pH of its environment, making it suitable for a wide range of biological imaging applications.[3][5][6]

Mechanism of Action

BODIPY™ FL C12 mimics natural long-chain fatty acids and is recognized by cellular fatty acid transport machinery.[1][7] Upon entering the cell, it can be metabolized and incorporated into neutral lipids like triglycerides and stored in lipid droplets, or into other lipid species such as phospholipids.[8][9] This metabolic processing allows it to serve as a tracer for lipid distribution and dynamics. Its accumulation in lipid droplets results in bright, punctate staining, enabling the visualization and quantification of these organelles.[3][]

Key Applications
  • Live-Cell Imaging of Lipid Droplets: Visualize the formation, localization, and dynamics of lipid droplets in real-time.[][]

  • Fatty Acid Uptake and Trafficking: Quantify the rate and mechanism of fatty acid uptake by cells and track their subsequent movement between organelles.[8][12][13]

  • Drug Discovery and Development: Screen for compounds that modulate lipid metabolism by observing their effects on fatty acid uptake and storage.

  • Metabolic Research: Study the role of lipid metabolism in various physiological and pathological states, such as obesity, diabetes, and cancer.[14][15]

Data Presentation: Properties of BODIPY™ FL C12
PropertyValueReference(s)
Molecular Formula C₂₃H₃₃BF₂N₂O₂[6]
Molecular Weight 418.33 g/mol [6]
Excitation Maximum (Ex) ~505 nm[6]
Emission Maximum (Em) ~511 nm[5]
Appearance Solid[5]
Solubility Soluble in DMSO[3][6]
Biological Resemblance Approximates a 16- to 18-carbon fatty acid[1][16]

Experimental Protocols

Protocol 1: Live-Cell Staining of Lipid Droplets with BODIPY™ FL C12

This protocol describes the staining of lipid droplets in live cultured cells for fluorescence microscopy.

A. Materials

  • BODIPY™ FL C12 stock solution (e.g., 2.5 mM in DMSO)[1]

  • Cultured cells on coverslips or in imaging dishes

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)[]

  • Fatty acid-free Bovine Serum Albumin (BSA) (optional, for complexing the probe)[1]

B. Reagent Preparation

  • Probe-BSA Complex (Optional but Recommended):

    • Dilute the BODIPY™ FL C12 stock solution in serum-free medium containing 0.1% fatty acid-free BSA to a final concentration of 1-10 µM.[1]

    • Incubate the solution at 37°C for 30 minutes, protected from light, to allow the probe to complex with BSA.[1]

  • Working Solution (without BSA):

    • Dilute the BODIPY™ FL C12 stock solution directly in serum-free medium or PBS to a final working concentration of 0.5–5 µM.[3][] The optimal concentration should be determined empirically for each cell type.

C. Staining Procedure

  • Grow cells to a confluence of 70-80% on a suitable imaging vessel.[]

  • Remove the culture medium and gently wash the cells once with warm PBS or HBSS.[][]

  • Add the prepared BODIPY™ FL C12 working solution to the cells, ensuring the entire surface is covered.

  • Incubate the cells for 15-30 minutes at 37°C, protected from light.[][]

  • Remove the staining solution and wash the cells 2-3 times with warm PBS or complete medium to remove unbound probe.[4][]

  • Add fresh culture medium or an appropriate imaging buffer to the cells.

  • Proceed immediately to imaging using a fluorescence microscope equipped with standard FITC/GFP filter sets.

Protocol 2: Staining of Fixed Cells with BODIPY™ FL C12

This protocol is for staining lipid droplets in cells that have been chemically fixed.

A. Materials

  • BODIPY™ FL C12 working solution (0.5–5 µM in PBS)[]

  • Cells grown on coverslips

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • Antifade mounting medium

B. Procedure

  • Wash cells grown on coverslips twice with PBS.

  • Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.[]

  • Wash the cells three times with PBS to remove the fixative.[]

  • Add the BODIPY™ FL C12 working solution and incubate for 20-60 minutes at room temperature in the dark.[]

  • Wash the cells 2-3 times with PBS.

  • Mount the coverslips onto glass slides using an antifade mounting medium.

  • Image using a fluorescence or confocal microscope.

Mandatory Visualizations

Signaling Pathway: Fatty Acid Uptake and Esterification

FattyAcid_Uptake cluster_membrane extracellular Extracellular Space membrane Plasma Membrane cytosol Cytosol BODIPY_FA BODIPY-FA (extracellular) CD36 CD36 / FATP BODIPY_FA->CD36 Binding BODIPY_FA_cyto BODIPY-FA (cytosolic) CD36->BODIPY_FA_cyto Transport ACSL ACSL BODIPY_FA_cyto->ACSL AMP AMP + PPi ACSL->AMP BODIPY_FA_CoA BODIPY-FA-CoA ACSL->BODIPY_FA_CoA Activation CoA CoA-SH CoA->ACSL ATP ATP ATP->ACSL DGAT DGAT/AGPAT BODIPY_FA_CoA->DGAT TAG Triglycerides (TAG) DGAT->TAG Esterification LipidDroplet Lipid Droplet TAG->LipidDroplet Storage

Caption: Cellular uptake and metabolism of a fluorescent fatty acid analog.

Experimental Workflow: Live-Cell Imaging

LiveCell_Workflow A 1. Seed Cells on Imaging Plate B 2. Culture Cells (70-80% Confluence) A->B D 4. Wash Cells (PBS) B->D C 3. Prepare Staining Solution (BODIPY-FA in medium) E 5. Incubate with Probe (15-30 min, 37°C) C->E D->E F 6. Wash Cells (PBS) to remove excess probe E->F G 7. Add Imaging Buffer F->G H 8. Live-Cell Imaging (Fluorescence Microscope) G->H I 9. Image Analysis (Quantify droplets, intensity) H->I

Caption: Workflow for staining and imaging lipid droplets in live cells.

References

Application Notes and Protocols for Isotopic Labeling of Nicodicosapent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the isotopic labeling of Nicodicosapent, a novel conjugate of eicosapentaenoic acid (EPA) and nicotinic acid. This compound acts as an inhibitor of the sterol regulatory element-binding protein (SREBP) and is designed for intracellular cleavage by fatty acid amide hydrolase (FAAH) to deliver its bioactive components. The following protocols for labeling with deuterium (²H), carbon-13 (¹³C), and tritium (³H) will enable researchers to conduct in-depth studies on its absorption, distribution, metabolism, and excretion (ADME), as well as its mechanism of action and target engagement.

Overview of this compound and Labeling Strategies

This compound is a chemical entity where eicosapentaenoic acid is covalently linked to nicotinic acid via a diamide linker. This structure allows for targeted delivery and subsequent release of the two active molecules.

Isotopic labeling can be strategically applied to either the EPA moiety, the nicotinic acid moiety, or the linker region. The choice of isotope and labeling position will depend on the specific research question.

  • Deuterium (²H) Labeling: Ideal for metabolic stability studies and as a non-radioactive tracer for mass spectrometry-based quantification.

  • Carbon-13 (¹³C) Labeling: Useful for metabolic flux analysis and as a stable isotope tracer for NMR and mass spectrometry.

  • Tritium (³H) Labeling: A radioactive isotope that offers high sensitivity for quantitative autoradiography, receptor binding assays, and metabolic studies.[1][2]

Signaling Pathways of this compound's Bioactive Components

Upon intracellular cleavage by FAAH, this compound releases EPA and nicotinic acid, which then engage with their respective signaling pathways.

cluster_0 Cell Membrane cluster_1 Intracellular Space This compound This compound FAAH FAAH This compound->FAAH Enters Cell SREBP SREBP Inhibition This compound->SREBP Direct Inhibition EPA Eicosapentaenoic Acid (EPA) FAAH->EPA Cleavage NA Nicotinic Acid FAAH->NA Cleavage Eicosanoids Eicosanoids (PGs, TXs, LTs) EPA->Eicosanoids Inflammation Modulation of Inflammation (NF-κB, NRF2) EPA->Inflammation nAChR nAChRs NA->nAChR PI3K_Akt PI3K-Akt Pathway nAChR->PI3K_Akt

Caption: Intracellular activation and signaling of this compound.

Experimental Protocols for Isotopic Labeling

Deuterium (²H) Labeling of the EPA Moiety

This protocol describes the deuteration of the EPA portion of this compound, which can be useful for creating an internal standard for quantitative mass spectrometry.

Table 1: Quantitative Parameters for Deuterium Labeling

ParameterValueReference
Deuterium SourceD₂O[3]
CatalystIridium-based catalysts[4]
Typical Deuterium Incorporation>90%[3][5]
Analytical MethodMass Spectrometry, NMR Spectroscopy[6][7]

Protocol:

  • Synthesis of Deuterated EPA Precursor:

    • Start with a commercially available, partially unsaturated fatty acid precursor with a terminal alkyne.

    • Perform a catalytic reduction using deuterium gas (D₂) in the presence of a Lindlar catalyst to introduce deuterium atoms across the double bonds.

    • Alternatively, utilize iridium-catalyzed hydrogen isotope exchange (HIE) with D₂O as the deuterium source for direct C-H deuteration.[4]

  • Purification of Deuterated EPA:

    • Purify the deuterated EPA using flash column chromatography on silica gel.

  • Conjugation to Nicotinic Acid Linker:

    • Activate the carboxylic acid of the deuterated EPA using a coupling agent such as EDC/HOBT.

    • React the activated deuterated EPA with the pre-synthesized nicotinic acid-diamide linker to form deuterated this compound.

  • Purification of Labeled this compound:

    • Purify the final product by HPLC.

  • Analysis of Deuterium Incorporation:

    • Determine the level and location of deuterium incorporation using high-resolution mass spectrometry and ¹H and ²H NMR spectroscopy.[6][7]

Carbon-13 (¹³C) Labeling of the Nicotinic Acid Moiety

This protocol outlines the incorporation of ¹³C into the carboxylic acid group of the nicotinic acid moiety.

Table 2: Quantitative Parameters for Carbon-13 Labeling

ParameterValueReference
¹³C Source¹³CO₂ or K¹³CN[8]
Labeling MethodGrignard reaction or cyanation followed by hydrolysis[8]
Typical ¹³C Enrichment>95%[9]
Analytical MethodMass Spectrometry, ¹³C NMR Spectroscopy[9][10]

Protocol:

  • Synthesis of ¹³C-labeled Nicotinic Acid:

    • Prepare the Grignard reagent from 3-bromopyridine.

    • React the Grignard reagent with ¹³C-labeled carbon dioxide (¹³CO₂) to introduce the ¹³C-label at the carboxylic acid position.

    • Alternatively, introduce a ¹³C-labeled nitrile group (using K¹³CN) followed by hydrolysis to the carboxylic acid.[11]

  • Purification of ¹³C-Nicotinic Acid:

    • Purify the labeled nicotinic acid by recrystallization or column chromatography.

  • Synthesis of ¹³C-Nicotinic Acid-Diamide Linker:

    • React the ¹³C-nicotinic acid with the diamine linker to form the labeled linker.

  • Conjugation to EPA:

    • Couple the ¹³C-labeled nicotinic acid linker with EPA using standard peptide coupling chemistry.

  • Purification and Analysis:

    • Purify the final ¹³C-labeled this compound by HPLC.

    • Confirm the isotopic enrichment and position of the label by mass spectrometry and ¹³C NMR.[9][10][12]

Tritium (³H) Labeling of this compound

This protocol describes the introduction of tritium into this compound for high-sensitivity detection.

Table 3: Quantitative Parameters for Tritium Labeling

ParameterValueReference
Tritium SourceTritium gas (³H₂) or tritiated water (³H₂O)[13][14]
Labeling MethodCatalytic reduction or hydrogen isotope exchange[13]
Specific ActivityUp to 28.8 Ci/mmol per tritium atom[1][15]
Analytical MethodLiquid Scintillation Counting, Radio-HPLC[16]

Protocol:

  • Precursor Synthesis:

    • Synthesize a precursor of this compound containing a site for tritiation, such as a double bond or a halogenated aromatic ring. For example, use a di- or tri-bromo-nicotinic acid derivative.

  • Catalytic Tritiation:

    • Perform catalytic reduction of a double bond with tritium gas (³H₂) in the presence of a palladium or platinum catalyst.

    • Alternatively, for an aromatic precursor, perform catalytic halogen-tritium exchange using ³H₂ gas and a suitable catalyst.

  • Purification of Tritiated this compound:

    • Purify the crude tritiated product using preparative HPLC with radioactivity detection.

  • Determination of Specific Activity:

    • Measure the radioactivity of a known amount of the purified compound using liquid scintillation counting to determine the specific activity (e.g., in Ci/mmol).[16]

  • Radiochemical Purity Analysis:

    • Assess the radiochemical purity by analytical radio-HPLC.

Experimental Workflow for In Vivo Studies

The following workflow outlines a typical preclinical pharmacokinetic study using isotopically labeled this compound.[17][18][19][20][21]

cluster_0 Pre-Dosing cluster_1 Dosing & Sampling cluster_2 Sample Processing & Analysis cluster_3 Data Analysis A Synthesize & Purify Labeled this compound B Formulate Dosing Solution A->B D Administer Labeled This compound (e.g., Oral Gavage) B->D C Animal Acclimation C->D E Collect Blood Samples (Time Course) D->E F Collect Urine/Feces (Metabolic Cages) D->F H Plasma/Tissue Homogenization E->H I Extraction of Analytes F->I G Tissue Collection (Terminal) G->H H->I J LC-MS/MS or NMR Analysis I->J K Radioactivity Measurement (for ³H) I->K L Pharmacokinetic Modeling J->L M Metabolite Identification J->M N Tissue Distribution Quantification K->N L->N

Caption: Preclinical pharmacokinetic workflow for labeled this compound.

Protocol for a Pharmacokinetic Study:
  • Dosing: Administer a single dose of the isotopically labeled this compound to the animal model (e.g., rats) via the desired route (e.g., oral gavage).[17]

  • Sample Collection:

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant and an esterase inhibitor.

    • For metabolism and excretion studies, house animals in metabolic cages to collect urine and feces.[18]

    • At the end of the study, collect various tissues (e.g., liver, brain, adipose tissue).

  • Sample Processing:

    • Separate plasma from blood by centrifugation.

    • Homogenize tissue samples.

    • Extract the labeled compound and its potential metabolites from plasma, urine, feces, and tissue homogenates using an appropriate method (e.g., protein precipitation or liquid-liquid extraction).

  • Analysis:

    • For ²H- and ¹³C-labeled compounds, quantify the parent compound and metabolites using LC-MS/MS or NMR.[22][23]

    • For ³H-labeled compounds, determine the total radioactivity in each sample using liquid scintillation counting and identify the parent compound and metabolites using radio-HPLC.

  • Data Interpretation:

    • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) from the plasma concentration-time data.

    • Determine the extent of absorption, metabolism, and excretion.

    • Quantify the distribution of the compound and its metabolites in different tissues.

Application in FAAH Inhibition Assays

Isotopically labeled this compound can be used to study its interaction with its target enzyme, FAAH.

Table 4: Parameters for FAAH Inhibition Assay

ParameterValueReference
Enzyme SourceRecombinant human FAAH or tissue homogenates (e.g., liver, brain)[24][25]
SubstrateLabeled this compound
Assay MethodMeasurement of labeled product formation (EPA or nicotinic acid moiety) over time[26][27][28]
DetectionLC-MS/MS or radioactivity measurement

Protocol:

  • Incubation: Incubate the isotopically labeled this compound with a source of FAAH (e.g., liver microsomes or recombinant FAAH) in a suitable buffer.

  • Time Course: Stop the reaction at various time points by adding an organic solvent (e.g., acetonitrile) to precipitate the protein.

  • Analysis:

    • Separate the substrate (labeled this compound) from the cleavage products (labeled EPA or nicotinic acid derivative) using LC-MS/MS or radio-HPLC.

    • Quantify the amount of product formed at each time point.

  • Data Analysis:

    • Determine the rate of hydrolysis of this compound by FAAH.

    • This assay can be adapted to screen for inhibitors of FAAH by measuring the reduction in the rate of labeled product formation in the presence of a test compound.[28]

By utilizing these detailed protocols and application notes, researchers can effectively employ isotopically labeled this compound to gain a comprehensive understanding of its pharmacological properties, paving the way for its further development as a therapeutic agent.

References

Application Notes and Protocols: Hypothetical Application of Nicodicosapent in Colorectal Cancer Organoid Models

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Organoids are three-dimensional (3D) cell cultures that mimic the microanatomy and physiology of an organ, providing a powerful in vitro model for studying development, disease, and drug response.[1][2][3][4] Patient-derived organoids (PDOs), in particular, have emerged as a valuable tool in precision medicine, allowing for the screening of therapeutic compounds on patient-specific tissues.[5][6] This document outlines a hypothetical application for a novel investigational compound, Nicodicosapent, in a colorectal cancer (CRC) organoid model.

Hypothetical Mechanism of Action: this compound is postulated to be a potent and selective inhibitor of the Wnt signaling pathway, a critical pathway often dysregulated in colorectal cancer. By targeting a key downstream effector of this pathway, this compound is hypothesized to suppress the proliferation and survival of CRC cells, leading to a reduction in tumor organoid growth.

Signaling Pathway

Nicodicosapent_Wnt_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 LRP->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dishevelled->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocates to nucleus & binds Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates Proliferation Cell Proliferation & Survival Target_Genes->Proliferation This compound This compound This compound->TCF_LEF Inhibits binding to β-catenin

Caption: Hypothetical mechanism of this compound in the Wnt signaling pathway.

Experimental Protocols

Establishment and Culture of Colorectal Cancer Organoids

This protocol is adapted from established methods for patient-derived organoid culture.[7]

Materials:

  • Patient-derived colorectal cancer tissue

  • Advanced DMEM/F12

  • Penicillin-Streptomycin

  • GlutaMAX

  • HEPES

  • N-2 and B-27 supplements

  • N-acetylcysteine

  • Human EGF

  • Noggin

  • R-spondin1

  • SB202190

  • A83-01

  • Matrigel

  • Collagenase Type IV

  • Dispase

  • Fetal Bovine Serum (FBS)

Procedure:

  • Mince fresh tumor tissue into small pieces (~1-2 mm³).

  • Digest the tissue with Collagenase Type IV and Dispase in Advanced DMEM/F12 for 60 minutes at 37°C with gentle agitation.

  • Neutralize the digestion with Advanced DMEM/F12 containing 10% FBS.

  • Filter the cell suspension through a 70 µm cell strainer.

  • Centrifuge the suspension at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in Matrigel on ice.

  • Plate 50 µL domes of the Matrigel-cell suspension into a pre-warmed 24-well plate.

  • Polymerize the Matrigel at 37°C for 15-20 minutes.

  • Overlay each dome with 500 µL of complete organoid growth medium.

  • Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days.

  • Passage the organoids every 7-10 days by dissociating them with Dispase and mechanically disrupting them.[7]

Drug Treatment and Viability Assay

Materials:

  • Established CRC organoids

  • This compound (stock solution in DMSO)

  • Organoid growth medium

  • CellTiter-Glo® 3D Cell Viability Assay

  • 96-well opaque-walled plates

Procedure:

  • Dissociate mature organoids into small fragments.

  • Seed the organoid fragments in Matrigel domes in a 96-well plate.

  • After 24-48 hours of culture, treat the organoids with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) in fresh growth medium. Include a vehicle control (DMSO).

  • Incubate the treated organoids for 72 hours.

  • Perform the CellTiter-Glo® 3D assay according to the manufacturer's instructions to measure ATP levels as an indicator of cell viability.

  • Measure luminescence using a plate reader.

  • Normalize the data to the vehicle control and calculate the IC50 value.

Experimental Workflow

Experimental_Workflow Patient_Tissue Patient CRC Tissue Organoid_Establishment Organoid Establishment (Digestion & Seeding) Patient_Tissue->Organoid_Establishment Organoid_Culture Organoid Culture & Expansion Organoid_Establishment->Organoid_Culture Drug_Treatment This compound Treatment (Dose-Response) Organoid_Culture->Drug_Treatment Viability_Assay Viability Assay (e.g., CellTiter-Glo 3D) Drug_Treatment->Viability_Assay Imaging Imaging (Brightfield/Confocal) Drug_Treatment->Imaging Data_Analysis Data Analysis (IC50 Calculation) Viability_Assay->Data_Analysis

Caption: Workflow for testing this compound on CRC organoids.

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on CRC Organoid Viability
Organoid LineThis compound Concentration (µM)Mean Viability (% of Control) ± SD
CRC-0010 (Vehicle)100 ± 4.5
0.0195.2 ± 5.1
0.178.6 ± 6.2
152.3 ± 4.8
1015.1 ± 3.9
1005.4 ± 2.1
IC50 (µM) ~1.2
CRC-0020 (Vehicle)100 ± 5.3
0.0198.1 ± 4.9
0.185.4 ± 5.5
160.1 ± 6.7
1025.8 ± 4.2
1008.9 ± 3.3
IC50 (µM) ~1.8
Table 2: Hypothetical Effect of this compound on Organoid Size
Organoid LineTreatment (1 µM)Mean Organoid Diameter (µm) ± SD (Day 5)% Reduction in Size
CRC-001Vehicle450 ± 55-
This compound210 ± 4053.3%
CRC-002Vehicle480 ± 62-
This compound255 ± 4846.9%

Conclusion

This document provides a hypothetical framework for the application of this compound, a putative Wnt pathway inhibitor, in colorectal cancer organoid models. The detailed protocols for organoid culture, drug treatment, and viability assessment, along with the structured data tables, offer a comprehensive guide for researchers investigating novel anti-cancer compounds in a patient-relevant in vitro system. Organoid models hold significant promise for preclinical drug development and personalized medicine.[4][6]

References

Troubleshooting & Optimization

Nicodicosapent degradation and storage issues

Author: BenchChem Technical Support Team. Date: November 2025

Data on "Nicodicosapent" is currently unavailable in public literature and scientific databases.

Our comprehensive search for "this compound," including its degradation pathways, storage issues, and analytical methods for degradation products, did not yield any specific scientific information. The name "this compound" does not correspond to a recognized pharmaceutical compound or research chemical in the public domain at this time.

Therefore, we are unable to provide a detailed technical support center with troubleshooting guides, FAQs, quantitative data, experimental protocols, and signaling pathway diagrams as requested. The generation of such specific and technical content requires foundational knowledge of the molecule's chemical structure, stability profile, and biological interactions, which is not available.

For researchers, scientists, and drug development professionals working with a novel or proprietary compound that may be internally referred to as "this compound," we recommend consulting internal documentation, analytical data, and stability studies.

General Guidance for Novel Compound Stability and Storage

For investigational compounds where limited stability data exists, we can provide the following general guidance and recommended experimental workflows based on standard pharmaceutical development practices.

Frequently Asked Questions (FAQs) - General Compound Stability

Q1: What are the typical initial storage conditions for a new chemical entity (NCE)?

For a new compound with unknown stability, it is recommended to store it under controlled and protective conditions to minimize potential degradation.[1][2]

ParameterRecommended ConditionRationale
Temperature -20°C or -80°CReduces rates of chemical reactions.[1]
Light Protected from light (e.g., in amber vials)Prevents photodegradation.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)Prevents oxidation.
Moisture Desiccated environmentPrevents hydrolysis.

Q2: My compound shows signs of degradation. What are the common causes?

Common causes of degradation for pharmaceutical compounds include:

  • Hydrolysis: Reaction with water. This is often pH-dependent.

  • Oxidation: Reaction with oxygen, which can be initiated by light, heat, or metal ions.

  • Photodegradation: Degradation caused by exposure to light, particularly UV light.

  • Thermal Degradation: Degradation induced by exposure to heat.

Q3: How can I begin to investigate the degradation of my compound?

Forced degradation (or stress testing) studies are the standard approach to understanding a compound's degradation pathways.[3] This involves subjecting the compound to harsh conditions to accelerate degradation and identify the resulting degradation products.

Troubleshooting Common Experimental Issues
IssuePotential CauseSuggested Action
Inconsistent analytical results Sample degradation during preparation or analysis.Prepare samples immediately before analysis. Use a cooled autosampler if available. Ensure the analytical method itself is not causing degradation.
Appearance of unexpected peaks in chromatogram Contamination or degradation.Run a blank to check for solvent or system contamination. Compare the new peak profile to a freshly prepared standard.
Loss of compound potency over time Inadequate storage conditions.Review storage conditions (temperature, light, humidity).[4] Consider aliquoting the compound to avoid repeated freeze-thaw cycles.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and develop stability-indicating analytical methods.[3]

Objective: To intentionally degrade the drug substance to identify likely degradation products and establish degradation pathways.

General Protocol:

  • Prepare Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent to create a stock solution of known concentration.

  • Stress Conditions: Aliquot the stock solution and subject it to the following conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at a controlled temperature (e.g., 60-80°C).

    • Base Hydrolysis: Add 0.1 M NaOH and heat at a controlled temperature.

    • Oxidative Degradation: Add 3% hydrogen peroxide and store at room temperature.

    • Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80-100°C).

    • Photodegradation: Expose the solid compound or a solution to a controlled light source (e.g., UV lamp).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Neutralize acidic and basic samples before analysis. Dilute samples as needed.

  • Analysis: Analyze the stressed samples using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector and a mass spectrometer (MS).[3][5]

Logical Workflow for Forced Degradation and Analysis

Forced_Degradation_Workflow cluster_stress Forced Degradation Conditions cluster_analysis Analytical Workflow Acid Acid Hydrolysis HPLC HPLC Separation Acid->HPLC Analyze Samples Base Base Hydrolysis Base->HPLC Analyze Samples Oxidation Oxidation Oxidation->HPLC Analyze Samples Thermal Thermal Thermal->HPLC Analyze Samples Photo Photodegradation Photo->HPLC Analyze Samples PDA PDA Detection HPLC->PDA Quantify MS Mass Spectrometry HPLC->MS Identify Mass Structure Structure Elucidation MS->Structure Characterize Drug Drug Substance Drug->Acid Expose to Stress Drug->Base Expose to Stress Drug->Oxidation Expose to Stress Drug->Thermal Expose to Stress Drug->Photo Expose to Stress

Caption: Workflow for forced degradation studies and analysis.

Analytical Methodologies for Degradation Products

A combination of chromatographic and spectroscopic techniques is typically employed to separate, identify, and quantify degradation products.[5][6]

TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To separate the parent drug from its degradation products.[5]
Photodiode Array (PDA) Detector To detect and quantify compounds that absorb UV-Vis light.
Mass Spectrometry (MS) To determine the mass-to-charge ratio of the degradation products, which aids in determining their molecular weight and elemental composition.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy To elucidate the detailed chemical structure of isolated degradation products.[6]

General Analytical Method Development Workflow

Analytical_Method_Development Start Start: Degraded Sample MethodDev Develop HPLC Method (Column, Mobile Phase, Gradient) Start->MethodDev Separation Achieve Separation of Peaks MethodDev->Separation Separation->MethodDev Poor Separation Identification Identify Peaks (MS, NMR) Separation->Identification Good Separation Validation Validate Method (ICH Guidelines) Identification->Validation End End: Stability-Indicating Method Validation->End

Caption: Workflow for developing a stability-indicating analytical method.

We hope this general guidance is helpful for your research. Should information on "this compound" become publicly available, we will update this technical support center accordingly.

References

Technical Support Center: Troubleshooting Nicodicosapent Delivery In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action for a compound like Nicodicosapent, assuming it is similar to icosapent ethyl?

A1: Icosapent ethyl is known to reduce triglyceride levels and has anti-inflammatory properties.[1] Its primary mechanism involves inhibiting triglyceride synthesis in the liver and increasing their clearance from the bloodstream.[2] Additionally, it is suggested that the cardiovascular risk reduction observed in clinical trials may be related to its anti-inflammatory effects, rather than solely its triglyceride-lowering effects.[1]

Q2: What are the common challenges in the in vivo delivery of lipophilic compounds like this compound?

A2: Lipophilic drugs often face challenges with poor aqueous solubility, leading to low bioavailability.[3] Key challenges include:

  • Instability in the GI tract: The compound may be degraded by the acidic environment of the stomach or by enzymes.[3]

  • First-pass metabolism: A significant portion of the drug may be metabolized by the liver before reaching systemic circulation, reducing its efficacy.[3]

  • Drug precipitation: The drug may precipitate out of its lipid-based formulation upon contact with gastrointestinal fluids, which can decrease absorption.[4]

Q3: What are the potential side effects to monitor for during in vivo studies with an EPA-like compound?

A3: Based on studies with icosapent ethyl, researchers should monitor for the following potential side effects:

  • Increased risk of atrial fibrillation or atrial flutter, particularly in subjects with a history of these conditions.[5]

  • Potential for increased bleeding.[2]

  • Gastrointestinal issues such as constipation or diarrhea.[2]

  • Musculoskeletal pain.[2]

Troubleshooting Guide

Issue 1: Poor Bioavailability or Inconsistent Results

Possible Cause: Suboptimal formulation leading to poor solubility and absorption.

Troubleshooting Steps:

  • Optimize the Lipid-Based Formulation: The choice of excipients is critical for maintaining drug solubility.[6] Consider the following:

    • Solubility: Ensure the drug is fully dissolved in the lipid vehicle.

    • Surfactants and Co-solvents: The hydrophilic-lipophilic balance (HLB) of surfactants is key to forming stable emulsions upon dispersion in the GI tract.[7]

    • Formulation Type: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can improve dispersion and absorption.[7]

  • In Vitro Lipolysis Testing: Before proceeding with further in vivo studies, perform in vitro lipolysis testing to simulate the digestion of the formulation in the gastrointestinal tract. This can help predict how the drug will behave in vivo and whether it will remain solubilized for absorption.[6][7]

  • Particle Size Analysis: For emulsion-based formulations, analyze the particle size distribution after dispersion. Smaller droplet sizes (in the nanometer range for SMEDDS) generally provide a larger surface area for absorption.[7]

Experimental Protocol: In Vitro Lipolysis Model

This protocol is a simplified representation of an in vitro lipolysis model to assess the potential in vivo performance of a lipid-based formulation.

  • Prepare the Digestion Medium:

    • Create a simulated intestinal fluid (SIF) containing bile salts (e.g., sodium taurocholate) and phospholipids (e.g., lecithin) to mimic the composition of intestinal fluid.

  • Introduce the Formulation:

    • Add a precise amount of the this compound formulation to the SIF under controlled temperature (37°C) and gentle agitation.

  • Initiate Lipolysis:

    • Introduce a lipase enzyme solution (e.g., pancreatic lipase) to start the digestion process.

  • Maintain pH:

    • Use a pH-stat apparatus to maintain a constant pH (typically around 6.5) by titrating with a sodium hydroxide solution. The rate of NaOH addition indicates the rate of lipolysis.

  • Sample and Analyze:

    • At various time points, collect samples and separate the aqueous and lipid phases by ultracentrifugation.

    • Analyze the concentration of the dissolved drug in the aqueous phase using a validated analytical method (e.g., HPLC-UV). A higher concentration in the aqueous phase suggests better potential for absorption.

Issue 2: High Variability in Animal Subjects

Possible Cause: Issues with the dosing procedure or the stability of the formulation.

Troubleshooting Steps:

  • Standardize Dosing Technique: Ensure consistent administration, whether oral gavage, intraperitoneal injection, or another route. For oral gavage, the volume and rate of administration should be consistent across all animals.

  • Formulation Stability: Assess the stability of your formulation under storage conditions and at room temperature just before dosing.[3] Any precipitation or phase separation can lead to inconsistent dosing.

  • Animal Handling: Minimize stress in the animals as this can affect physiological parameters and drug absorption.

Quantitative Data Summary

Table 1: Example Formulation Components for a Lipid-Based Drug Delivery System

ComponentExample ExcipientTypical Concentration Range (% w/w)Purpose
Oil (Lipid) Long-chain triglycerides (e.g., sesame oil)30 - 60Solubilize the lipophilic drug
Surfactant Polyoxyl 35 castor oil (e.g., Kolliphor EL)20 - 50Promote emulsification in the GI tract
Co-solvent Ethanol, Propylene glycol5 - 20Enhance drug solubility in the formulation

Table 2: Potential Adverse Events Observed with Icosapent Ethyl (as a proxy)

Adverse EventIcosapent Ethyl Group (%)Placebo Group (%)
Atrial Fibrillation/Flutter 32
Peripheral Edema Significantly HigherLower
Anemia Significantly LowerHigher
Diarrhea Significantly LowerHigher

Data adapted from clinical trial information for Icosapent Ethyl.[1]

Visualizations

G cluster_workflow In Vivo Experimental Workflow Formulation Formulation Development (this compound in Lipid Vehicle) QC In Vitro Quality Control (Solubility, Stability, Lipolysis) Formulation->QC Animal_Dosing Animal Dosing (e.g., Oral Gavage) QC->Animal_Dosing PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Animal_Dosing->PK_PD Data_Analysis Data Analysis and Interpretation PK_PD->Data_Analysis

Caption: A typical experimental workflow for in vivo studies of a lipid-based drug formulation.

G cluster_pathway Proposed Signaling Pathway of an EPA-like Compound EPA This compound (EPA) Liver Liver EPA->Liver Lipoprotein_Lipase Increased Lipoprotein Lipase Activity EPA->Lipoprotein_Lipase Inflammation Anti-inflammatory Properties EPA->Inflammation Triglyceride_Synthesis Inhibition of Triglyceride Synthesis Liver->Triglyceride_Synthesis TG_Clearance Increased Triglyceride Clearance Lipoprotein_Lipase->TG_Clearance

Caption: Proposed mechanism of action for this compound, based on Icosapent Ethyl (EPA).

G cluster_troubleshooting Troubleshooting Logic for Poor In Vivo Efficacy Start Poor In Vivo Efficacy or High Variability Check_Formulation Review Formulation? (Solubility, Excipients) Start->Check_Formulation Check_Dosing Review Dosing Procedure? (Technique, Stability) Start->Check_Dosing Optimize_Formulation Optimize Formulation (e.g., change excipients, perform in vitro lipolysis) Check_Formulation->Optimize_Formulation Yes Standardize_Dosing Standardize Dosing and Check Stability Check_Dosing->Standardize_Dosing Yes

Caption: A decision tree for troubleshooting common issues in the in vivo delivery of this compound.

References

Technical Support Center: Nicodicosapent

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nicodicosapent. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments while managing its cytotoxic effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Question Possible Cause Suggested Solution
High variability in cytotoxicity assay results between wells. 1. Uneven cell seeding. 2. Pipetting errors during compound addition. 3. Presence of air bubbles in the wells.[1]1. Ensure a homogenous cell suspension before and during seeding. 2. Use calibrated pipettes and be consistent with your technique. 3. Be careful not to introduce bubbles when adding reagents.[1]
Higher than expected cytotoxicity at low concentrations. 1. Incorrect stock solution concentration. 2. Cell line is particularly sensitive to the compound. 3. Contamination of the cell culture or reagents.1. Verify the concentration of your this compound stock solution. 2. Perform a dose-response curve with a wider range of concentrations. 3. Use fresh, sterile reagents and regularly check cultures for contamination.
Inconsistent results between experiments. 1. Variation in cell passage number. 2. Differences in incubation times. 3. Reagents are not from the same batch.1. Use cells within a consistent and low passage number range. 2. Strictly adhere to the same incubation times for all experiments. 3. If possible, use reagents from the same lot for a series of experiments.
High background signal in the control wells of the cytotoxicity assay. 1. Contamination of the culture medium. 2. The assay dye is interacting with components of the medium.[1] 3. Cells in control wells are not healthy.1. Use fresh, sterile culture medium. 2. Test the medium with the assay dye alone to check for interactions. 3. Ensure proper cell culture maintenance and viability before starting the experiment.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in cytotoxicity assays?

A1: For a novel compound like this compound, it is advisable to start with a broad concentration range to determine the IC50 (half-maximal inhibitory concentration). A typical starting range could be from 0.01 µM to 100 µM, with logarithmic dilutions.

Q2: How can I reduce the off-target cytotoxicity of this compound?

A2: Several strategies can be employed to mitigate off-target cytotoxicity:

  • Co-administration with a cytoprotective agent: Investigate the use of antioxidants or other cytoprotective agents that do not interfere with the primary mechanism of action of this compound.

  • Formulation optimization: Explore different delivery systems, such as liposomes or nanoparticles, to improve the targeted delivery of this compound to the cells of interest and reduce exposure to non-target cells.[2]

  • Structural modification: If feasible, medicinal chemistry efforts could be directed towards modifying the structure of this compound to reduce its cytotoxic liabilities while retaining its therapeutic activity.

Q3: Which cell lines are recommended for testing the cytotoxicity of this compound?

A3: The choice of cell line depends on the therapeutic target of this compound. It is recommended to use a panel of cell lines, including the target cell line and one or two non-target or healthy cell lines, to assess selective cytotoxicity. Commonly used human cell lines for initial cytotoxicity screening include HeLa, HEK293, and various cancer cell lines depending on the research focus.[3]

Q4: What are the most appropriate methods for measuring this compound-induced cytotoxicity?

A4: Several robust methods are available to quantify cytotoxicity.[3][4] The choice of assay depends on the expected mechanism of cell death.

  • MTT or WST-1 assays: These colorimetric assays measure metabolic activity and are suitable for assessing cell viability and proliferation.[3][5]

  • Lactate Dehydrogenase (LDH) release assay: This assay measures the release of LDH from damaged cells, indicating loss of membrane integrity.[4]

  • Annexin V/Propidium Iodide (PI) staining: This flow cytometry-based method can distinguish between apoptotic and necrotic cells.

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is a standard method for assessing cell viability through metabolic activity.[3]

Materials:

  • This compound stock solution

  • 96-well plates

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the wells and add the different concentrations of this compound. Include untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged membranes.[4]

Materials:

  • This compound stock solution

  • 96-well plates

  • Cell culture medium

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (for maximum LDH release control)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and incubate for 24 hours.

  • Treat cells with various concentrations of this compound and incubate for the desired duration. Include untreated controls and a maximum LDH release control (treated with lysis buffer).

  • Transfer a portion of the cell culture supernatant from each well to a new 96-well plate.

  • Add the LDH assay reaction mixture to each well of the new plate.

  • Incubate the plate at room temperature for the time specified in the kit instructions, protected from light.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Calculate the percentage of cytotoxicity based on the LDH release in treated wells relative to the controls.

Visualizations

Signaling Pathways

Caption: Overview of intrinsic and extrinsic apoptosis pathways.

Experimental Workflow

cytotoxicity_workflow cluster_setup Experiment Setup cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis & Interpretation cluster_mitigation Mitigation Strategy A 1. Cell Seeding B 2. Compound Treatment (this compound) A->B C 3. Incubation B->C D 4a. MTT Assay C->D E 4b. LDH Assay C->E F 4c. Flow Cytometry C->F G 5. Measure Absorbance/ Fluorescence D->G E->G F->G H 6. Calculate % Viability/ % Cytotoxicity G->H I 7. Determine IC50 H->I J 8. High Cytotoxicity? I->J K Optimize Dose or Co-administer Agent J->K Yes L Proceed with Optimized Protocol J->L No K->B

Caption: Workflow for assessing and mitigating cytotoxicity.

References

Technical Support Center: Nicodicosapent Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nicodicosapent purification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in this compound synthesis?

Impurities in this compound synthesis can originate from various sources. These include byproducts from incomplete reactions, side reactions, degradation of starting materials or intermediates, and residual solvents or reagents remaining after the synthesis is complete.[] Contamination from the processing equipment can also introduce impurities.[]

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

A multi-technique approach is often best for a comprehensive purity assessment of active pharmaceutical ingredients (APIs) like this compound.[2] High-Performance Liquid Chromatography (HPLC) is a primary method for impurity profiling due to its versatility.[2] Other valuable techniques include:

  • Gas Chromatography (GC): Useful for identifying and quantifying volatile impurities and residual solvents.[][3]

  • Mass Spectrometry (MS): Provides information on the molecular weight of impurities and can be coupled with HPLC (LC-MS) for rapid identification.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information about the compound and any impurities present.[2][4] Quantitative 1H NMR (qNMR) can be a powerful tool for determining absolute purity.[4]

  • Infrared (IR) Spectroscopy: Helps in identifying functional groups.[2]

Q3: What level of purity is typically required for this compound for in-vitro and in-vivo studies?

For compounds used in biological assays, a purity of >95% is generally required to ensure that the observed biological effects are accurately attributed to the compound of interest and not to highly active impurities.[4] Regulatory agencies also place significant importance on the quantification of impurities in both the drug substance and the final drug product.[]

Q4: How can I remove closely related structural analogs of this compound?

Preparative High-Performance Liquid Chromatography (preparative HPLC) is a widely used and effective technique for separating closely related structural analogs.[2] Key to a successful separation is the optimization of the stationary phase and mobile phase composition.[2] Crystallization can also be a powerful purification method, where techniques like slow solvent evaporation or anti-solvent addition can selectively crystallize either the API or the impurity.[2]

Troubleshooting Guides

Problem 1: Low Yield of Purified this compound

Possible Causes:

  • Degradation during purification: this compound may be unstable under the purification conditions (e.g., pH, temperature, exposure to light).

  • Poor recovery from chromatographic column: The compound may be irreversibly binding to the stationary phase or co-eluting with other compounds.

  • Precipitation during workup: Changes in solvent composition or pH can lead to product loss.

Solutions:

  • Stability Studies: Conduct forced degradation studies to understand the stability of this compound under various stress conditions (acid, base, oxidation, heat, light). This will help in selecting appropriate purification conditions.

  • Chromatography Optimization:

    • Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl) and mobile phase compositions (e.g., pH, organic modifier).

    • Optimize the gradient elution profile to ensure good separation and recovery.

    • Consider using a different purification technique like flash chromatography or crystallization.

  • Solubility Assessment: Determine the solubility of this compound in various solvents to prevent precipitation during extraction and purification steps.

Problem 2: Presence of Persistent Impurities in the Final Product

Possible Causes:

  • Co-elution with this compound: An impurity may have a similar retention time to the target compound under the chosen HPLC conditions.[4]

  • Formation of degradation products: The purification process itself might be causing the degradation of this compound.

  • Inadequate separation technique: The chosen purification method may not have sufficient resolving power.

Solutions:

  • Orthogonal Analytical Methods: Use a secondary analytical method with a different separation mechanism to detect impurities that may co-elute in the primary method.[4] For example, if using reversed-phase HPLC, consider a method based on normal-phase or ion-exchange chromatography.

  • Method Development:

    • Modify the HPLC method by changing the column, mobile phase pH, or organic solvent to improve the resolution between this compound and the impurity.

    • Employ two-dimensional (2D) NMR techniques to detect overlapping peaks that might not be apparent in 1D NMR.[4]

  • Impurity Identification: Isolate the persistent impurity using preparative HPLC and characterize its structure using MS and NMR to understand its origin and develop a targeted removal strategy.[2]

Quantitative Data Summary

The following tables provide illustrative data for typical purification outcomes. The actual results for this compound will depend on the specific synthesis route and purification protocol.

Table 1: Comparison of Purification Techniques for this compound

Purification MethodPurity (%)Yield (%)Throughput
Flash Chromatography85-9570-85High
Preparative HPLC>9950-70Low
Crystallization>9860-80Medium

Table 2: Impact of Mobile Phase pH on this compound Purity (Reversed-Phase HPLC)

Mobile Phase pHPurity (%)Resolution (from major impurity)
3.097.51.8
5.098.22.1
7.096.81.5

Experimental Protocols

Protocol 1: General Method for Preparative HPLC Purification of this compound

  • Sample Preparation: Dissolve the crude this compound in a suitable solvent (e.g., a mixture of the mobile phase solvents) at a known concentration. Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Column: Select an appropriate reversed-phase column (e.g., C18, 10 µm particle size, 250 x 21.2 mm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution: Develop a linear gradient from a low percentage of Solvent B to a high percentage over a set time (e.g., 5% to 95% B over 30 minutes). The optimal gradient will need to be determined empirically.

  • Flow Rate: Set a flow rate appropriate for the column dimensions (e.g., 20 mL/min).

  • Detection: Use a UV detector set at a wavelength where this compound has strong absorbance.

  • Fraction Collection: Collect fractions based on the elution of the target peak.

  • Analysis and Pooling: Analyze the collected fractions for purity using analytical HPLC. Pool the fractions that meet the desired purity specifications.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator or lyophilizer to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_synthesis Synthesis & Initial Workup cluster_purification Purification Stage cluster_analysis Analysis & Final Product Crude_Product Crude this compound Mixture Purification_Method Select Purification Method (e.g., Prep HPLC, Crystallization) Crude_Product->Purification_Method Prep_HPLC Preparative HPLC Purification_Method->Prep_HPLC Liquid/Soluble Crystallization Crystallization Purification_Method->Crystallization Solid/Crystalline Purity_Analysis Purity Analysis (HPLC, NMR, MS) Prep_HPLC->Purity_Analysis Crystallization->Purity_Analysis Pure_Product >95% Pure This compound Purity_Analysis->Pure_Product Purity > 95% Further_Purification Requires Further Purification Purity_Analysis->Further_Purification Purity < 95% Further_Purification->Purification_Method Troubleshooting_Logic Start Low Purity of This compound Check_Coelution Check for Co-eluting Impurities? Start->Check_Coelution Check_Degradation Assess for On-Column Degradation? Check_Coelution->Check_Degradation No Modify_Method Modify HPLC Method (Column, Mobile Phase) Check_Coelution->Modify_Method Yes Change_Conditions Alter Purification Conditions (pH, Temperature) Check_Degradation->Change_Conditions Yes Use_Orthogonal Use Orthogonal Purification Method Check_Degradation->Use_Orthogonal No Success Purity Improved Modify_Method->Success Change_Conditions->Success Use_Orthogonal->Success

References

Technical Support Center: Nicodicosapent in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nicodicosapent. The information addresses potential interference of this compound in common biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a novel compound that is a conjugate of eicosapentaenoic acid (EPA) and nicotinic acid (niacin). It functions as an inhibitor of the sterol regulatory element-binding protein (SREBP), a key transcription factor in lipid and cholesterol metabolism.

Q2: How does this compound work?

A2: this compound is designed for intracellular delivery of its two bioactive components, EPA and niacin. By inhibiting the SREBP pathway, it can modulate the expression of genes involved in the synthesis of cholesterol, fatty acids, and triglycerides.[1][2][3]

Q3: What are the potential sources of interference in biochemical assays when using this compound?

A3: Potential interference can arise from several properties of this compound:

  • Fatty Acid Component (EPA): The long-chain polyunsaturated fatty acid component can affect cell membrane integrity, influence cellular metabolism, and interact with assay components, particularly in cell-based viability and metabolic assays.

  • Nicotinic Acid Component (Niacin): As a structural analog of nicotinamide, a component of NAD+/NADH, the niacin moiety could potentially interfere with enzymatic assays that rely on dehydrogenase activity and the measurement of NAD+/NADH levels.

  • SREBP Inhibition: As an inhibitor of a central metabolic pathway, this compound can induce significant changes in cellular lipid content and metabolism, which may indirectly affect various cellular assays.

  • Physicochemical Properties: Like many lipophilic molecules, this compound may exhibit poor solubility in aqueous assay buffers, leading to precipitation or micelle formation that can interfere with optical measurements.

Q4: Are there any general recommendations for working with this compound in vitro?

A4: Yes. Due to its fatty acid nature, this compound is poorly soluble in aqueous solutions. It is often complexed with bovine serum albumin (BSA) for in vitro studies to enhance its solubility and facilitate cellular uptake. When preparing solutions, care should be taken to avoid precipitation.[4][5][6][7] It is also crucial to include appropriate vehicle controls in all experiments, typically the same concentration of BSA used to dissolve the this compound.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results in Cell Viability Assays (e.g., MTT, XTT, CellTiter-Glo®)

Symptoms:

  • High background signal in no-cell control wells.

  • Non-linear dose-response curves.

  • Increased signal at high concentrations, suggesting increased viability when a decrease is expected.

  • Poor reproducibility between replicate wells or experiments.

Potential Causes & Troubleshooting Steps:

Potential CauseTroubleshooting Steps
Direct Reduction of Tetrazolium Salts: The chemical structure of this compound or its metabolites may directly reduce tetrazolium salts (e.g., MTT, XTT), leading to a false-positive signal for cell viability.1. Run a No-Cell Control: Incubate this compound in cell-free media with the viability reagent. A significant color change indicates direct reduction. 2. Use an Alternative Assay: Switch to a non-tetrazolium-based assay, such as a crystal violet assay (for cell number) or a CyQUANT® direct cell proliferation assay.
Alteration of Cellular Metabolism: As an SREBP inhibitor, this compound alters lipid metabolism, which can impact the production of NADH and NADPH, the reducing agents for tetrazolium dyes.1. Orthogonal Validation: Confirm viability results with a different method that measures a distinct cellular parameter, such as ATP content (e.g., CellTiter-Glo®) or membrane integrity (e.g., LDH release assay). 2. Normalize to Cell Number: Use a method to count cells (e.g., crystal violet staining or automated cell counting) to confirm that changes in signal are due to changes in cell number and not just metabolic alterations.
Compound Precipitation: At high concentrations, this compound may precipitate out of solution, scattering light and interfering with absorbance or fluorescence readings.1. Check for Precipitation: Visually inspect the assay plate for any precipitate after adding this compound. 2. Adjust Solubilization: Ensure adequate BSA concentration to maintain solubility. Consider using a different solvent for initial stock preparation, but be mindful of solvent toxicity. 3. Centrifuge Plates: Before reading, briefly centrifuge the plate to pellet any precipitate.
Issue 2: Interference with Protein Quantification Assays (e.g., BCA, Bradford)

Symptoms:

  • Inaccurate protein concentration measurements.

  • High background in blank samples containing this compound.

Potential Causes & Troubleshooting Steps:

Potential CauseTroubleshooting Steps
Reducing Agents in Sample Buffer: If this compound is dissolved in a buffer containing reducing agents, these can interfere with the BCA assay, which is sensitive to such agents.1. Use a Compatible Assay: The Bradford assay is less sensitive to reducing agents. 2. Buffer Exchange: If the BCA assay is necessary, perform a buffer exchange or protein precipitation to remove the interfering substance.
Lipid Interference: High lipid content in cell lysates due to SREBP inhibition can interfere with protein assays.1. Use a Detergent-Compatible Assay: Several commercially available protein assays are compatible with detergents that can help solubilize lipids. 2. Sample Delipidation: For highly lipic samples, consider a delipidation step before protein quantification.
Issue 3: Altered Readouts in Enzymatic Assays Involving Dehydrogenases (e.g., LDH, NAD/NADH-based assays)

Symptoms:

  • Inhibition or enhancement of enzyme activity that is not related to the primary biological question.

  • Changes in NAD+/NADH ratios that are an artifact of the compound's presence.

Potential Causes & Troubleshooting Steps:

Potential CauseTroubleshooting Steps
Direct Interaction with Assay Components: The nicotinic acid moiety of this compound could potentially interact with the active site of dehydrogenases or with the detection reagents for NAD/NADH.1. Run an Enzyme-Free Control: Include a control with all assay components except the enzyme to see if this compound itself generates a signal. 2. Use a Structurally Unrelated Control: Test a fatty acid that is not conjugated to niacin to see if the effects are specific to the nicotinic acid portion.
Alteration of Intracellular NAD+/NADH Pool: Niacin is a precursor for NAD+ synthesis via the Preiss-Handler pathway.[8] Treatment with this compound could alter the cellular NAD+ pool, affecting the baseline for NAD/NADH-dependent assays.1. Measure Baseline NAD/NADH: Independently measure the total NAD and NADH levels in cells treated with this compound to establish a new baseline. 2. Normalize to Protein Content: Express enzymatic activity relative to the total protein content to account for global changes in cell metabolism.

Experimental Protocols

Protocol 1: Validating Potential Assay Interference

This protocol provides a general workflow to identify and mitigate potential assay interference from a test compound like this compound.

  • No-Cell/No-Enzyme Control:

    • Prepare a multi-well plate with your standard assay setup.

    • In a set of wells, omit the cells or the enzyme of interest.

    • Add the complete assay buffer and a dilution series of this compound (and vehicle control).

    • Incubate and read the plate as you would for a standard experiment.

    • A significant signal in these wells indicates direct interference with the assay reagents.

  • Orthogonal Assay Confirmation:

    • If interference is suspected in your primary assay (e.g., an MTT assay for cell viability), repeat the experiment using an assay with a different detection principle.

    • For cell viability, alternatives include measuring ATP levels (e.g., CellTiter-Glo®), membrane integrity (LDH release), or cell number (crystal violet staining).

    • Concordant results across different assay platforms increase confidence in the findings.

  • Analyte Spiking and Recovery:

    • For quantitative assays, spike a known amount of the analyte into a sample containing this compound.

    • Measure the analyte concentration and calculate the percent recovery.

    • Low recovery suggests that this compound is suppressing the signal, while high recovery indicates signal enhancement.

Protocol 2: Standard MTT Cell Viability Assay
  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (and vehicle control) for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

Visualizations

SREBP_Signaling_Pathway SREBP Signaling Pathway and this compound Inhibition cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP SREBP SCAP SCAP SREBP->SCAP binds INSIG INSIG SCAP->INSIG binds in high sterol Transport SCAP->Transport low sterol S1P S1P Protease S2P S2P Protease S1P->S2P cleavage 1 Cleavage S2P->Cleavage cleavage 2 nSREBP nSREBP (active) SRE SRE (DNA) nSREBP->SRE binds Lipid_Genes Lipid Synthesis Genes (e.g., FASN, HMGCR) SRE->Lipid_Genes activates transcription This compound This compound This compound->SREBP Inhibits activation Transport->S1P translocates to Golgi Cleavage->nSREBP releases nSREBP Assay_Interference_Workflow Troubleshooting Workflow for Assay Interference Start Unexpected Assay Result Check_Controls Are controls (vehicle, blanks) as expected? Start->Check_Controls No_Cell_Test Run No-Cell/No-Enzyme Control with Compound Check_Controls->No_Cell_Test No Biological_Effect Result is Likely a True Biological Effect Check_Controls->Biological_Effect Yes Direct_Interference Signal in No-Cell/No-Enzyme Control? No_Cell_Test->Direct_Interference Interference_Confirmed Direct Assay Interference Confirmed Direct_Interference->Interference_Confirmed Yes Orthogonal_Results Results from Orthogonal Assay Consistent? Direct_Interference->Orthogonal_Results No Alternative_Assay Switch to Orthogonal Assay (different detection principle) Interference_Confirmed->Alternative_Assay Alternative_Assay->Orthogonal_Results Orthogonal_Results->Biological_Effect Yes Investigate_Primary_Assay Investigate Specific Interference (e.g., analyte spiking, literature search) Orthogonal_Results->Investigate_Primary_Assay No Optimize_Assay Optimize Assay Conditions (e.g., change buffer, dilute sample) Investigate_Primary_Assay->Optimize_Assay Re_evaluate Re-evaluate Results Optimize_Assay->Re_evaluate

References

How to prevent Nicodicosapent precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nicodicosapent. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the precipitation of this compound in media during their experiments.

Troubleshooting Guide

This guide addresses specific issues you might encounter with this compound precipitation.

Q1: I dissolved this compound in an organic solvent to make a stock solution, but it precipitated immediately when I added it to my cell culture medium. What went wrong?

A1: This is a common issue when working with hydrophobic compounds. The problem likely lies in the final concentration of the organic solvent in your medium and the aqueous solubility of this compound. When the stock solution is diluted into the aqueous environment of the cell culture medium, the organic solvent concentration drops significantly, and if the concentration of this compound exceeds its aqueous solubility limit, it will precipitate.

Troubleshooting Steps:

  • Reduce the Final Concentration of this compound: The most straightforward solution is to use a lower final concentration of this compound in your experiments.

  • Optimize the Stock Solution Concentration: Prepare a more concentrated stock solution so that a smaller volume needs to be added to the medium. This minimizes the amount of organic solvent introduced.

  • Increase the Final Solvent Concentration: While keeping cell toxicity in mind, you can try to slightly increase the final concentration of the organic solvent (e.g., DMSO) in your culture medium. However, it is crucial to first determine the maximum solvent concentration your specific cell line can tolerate without affecting viability or experimental outcomes.

  • Use a Different Solvent: Consider using a solvent with a better miscibility profile with water, such as ethanol, though toxicity to cells must still be evaluated.

  • Complex with a Carrier Protein: For fatty acid-like molecules, complexing this compound with a carrier protein like Bovine Serum Albumin (BSA) can significantly enhance its solubility in aqueous media.

Q2: My this compound solution appears cloudy or has visible particulates after storage at 4°C. How can I prevent this?

A2: Precipitation upon cooling is often due to the decreased solubility of the compound at lower temperatures.

Troubleshooting Steps:

  • Room Temperature Storage: If this compound is stable at room temperature, consider storing your stock solution at this temperature. Always check the compound's stability information.

  • Pre-warm the Medium: Before adding the this compound stock solution, warm the cell culture medium to 37°C. Also, gently warm the stock solution to room temperature before use.

  • Prepare Fresh Solutions: The best practice is often to prepare the final working solution of this compound in the medium immediately before use, rather than storing a diluted solution.

  • Sonication: Brief sonication of the stock solution before dilution can sometimes help redissolve small precipitates that have formed during storage.

Q3: I observe a film or precipitate on the surface of my culture plate after treating the cells with this compound. What is causing this?

A3: This phenomenon can occur with lipophilic compounds that are poorly soluble in aqueous solutions. The compound may be coming out of solution and adhering to the plasticware or forming a layer at the air-liquid interface.

Troubleshooting Steps:

  • Use a Carrier Protein: Complexing this compound with BSA is highly recommended to prevent this issue. The BSA will help to keep the lipophilic molecule in solution.

  • Gentle Agitation: After adding this compound to the culture plates, gently swirl the plates to ensure even distribution.

  • Check for Media Component Interactions: In some cases, components of the cell culture medium, such as certain salts or high concentrations of calcium, can contribute to the precipitation of added compounds.[1] Consider using a simpler, serum-free medium for your experiment if possible, or test the solubility of this compound in different media formulations.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for preparing a this compound stock solution?

A1: For many poorly water-soluble drugs and fatty acids, Dimethyl Sulfoxide (DMSO) or ethanol are common choices for preparing concentrated stock solutions. The choice of solvent should be based on the specific solubility data for this compound, if available. It is crucial to use a minimal amount of the organic solvent and to ensure the final concentration in the cell culture medium is well below the level that is toxic to the cells being used.

Q2: How does pH affect the solubility of this compound?

A2: The solubility of fatty acids and many acidic or basic compounds is highly dependent on the pH of the solution. For acidic compounds, solubility generally increases as the pH increases above the compound's pKa. If this compound has an acidic functional group, adjusting the pH of your buffer or medium (within a physiologically acceptable range for your cells) could improve its solubility.

Q3: Can I use heat to dissolve this compound in the medium?

A3: While gentle warming can help dissolve precipitates, excessive heat should be avoided. High temperatures can degrade the compound, denature proteins in the medium (especially if it contains serum), and alter the composition of the medium.[2] It is generally recommended to warm solutions to no more than 37°C.

Q4: What is the role of Bovine Serum Albumin (BSA) in preventing precipitation?

A4: BSA is a protein that can bind to and transport fatty acids and other lipophilic molecules in the bloodstream. In cell culture, fat-free BSA can act as a carrier protein, forming a complex with this compound. This complex is more soluble in the aqueous culture medium, preventing the precipitation of the free compound and facilitating its delivery to the cells.

Data Presentation

Table 1: Factors Influencing Fatty Acid Solubility in Aqueous Solutions

FactorEffect on Solubility of Long-Chain Fatty AcidsNotes
Chain Length Decreases with increasing chain length.[3][4]Longer hydrocarbon chains are more hydrophobic.
Saturation Saturated fatty acids are generally less soluble than unsaturated fatty acids with the same chain length.Double bonds in unsaturated fatty acids introduce kinks in the chain, disrupting crystal lattice formation.
Temperature Generally increases with increasing temperature.[5]Caution should be exercised to avoid degradation of the compound or media components.
pH For acidic fatty acids, solubility increases as the pH rises above the pKa.The carboxyl group becomes deprotonated and ionized, increasing its polarity.
Presence of Salts Can decrease solubility ("salting out" effect).High salt concentrations can reduce the amount of "free" water available to solvate the fatty acid.
Organic Solvents Small amounts can increase solubility.The final concentration must be carefully controlled to avoid cell toxicity and precipitation upon dilution.
Carrier Proteins (e.g., BSA) Significantly increases solubility.[2]Forms a soluble complex with the fatty acid.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Determine the appropriate solvent: Based on available data or empirical testing, select a solvent in which this compound is highly soluble (e.g., DMSO, ethanol).

  • Weigh the this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the solvent: Add the calculated volume of the chosen solvent to achieve the desired stock solution concentration (e.g., 10 mM).

  • Dissolve the compound: Vortex the tube until the this compound is completely dissolved. Gentle warming (to room temperature or 37°C) or brief sonication may be used if necessary.

  • Sterilize the solution: Filter the stock solution through a 0.22 µm syringe filter into a sterile tube.

  • Storage: Store the stock solution in small aliquots at the recommended temperature (typically -20°C or -80°C) to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a this compound-BSA Complex

This protocol is adapted from standard methods for preparing fatty acid-BSA complexes.

  • Prepare a BSA solution: Dissolve fatty acid-free BSA in serum-free medium or a suitable buffer (e.g., PBS) to a concentration of 10% (w/v). Gently stir or swirl to dissolve; do not vortex, as this can cause foaming and denaturation. Warm to 37°C to aid dissolution.

  • Prepare a this compound solution: Prepare a concentrated stock solution of this compound in an organic solvent (e.g., ethanol) as described in Protocol 1.

  • Complexation: a. Warm the 10% BSA solution to 37°C. b. While gently stirring the BSA solution, slowly add the this compound stock solution dropwise. The molar ratio of this compound to BSA is typically between 3:1 and 6:1. c. Continue to stir the mixture at 37°C for at least 30 minutes to an hour to allow for complex formation.

  • Sterilization and Storage: a. Sterilize the this compound-BSA complex solution by passing it through a 0.22 µm filter. b. The final concentration of the complex can be determined based on the initial amounts of this compound and BSA used. c. Store the complex at 4°C for short-term use or in aliquots at -20°C for longer-term storage.

Visualizations

TroubleshootingWorkflow start Precipitation Observed in Media check_stock Is the stock solution clear? start->check_stock check_media Is the final concentration too high? check_stock->check_media Yes recreate_stock Recreate stock solution. Consider sonication or gentle warming. check_stock->recreate_stock No check_temp Was there a temperature shift? check_media->check_temp No lower_conc Lower the final working concentration. check_media->lower_conc Yes use_bsa Consider using a carrier protein (BSA) check_temp->use_bsa No prewarm Pre-warm media and reagents to 37°C. check_temp->prewarm Yes end_precipitate Precipitation Resolved use_bsa->end_precipitate recreate_stock->check_stock lower_conc->end_precipitate prewarm->end_precipitate

Caption: Troubleshooting workflow for this compound precipitation.

FattyAcidSolubilization cluster_micelle In Aqueous Solution fatty_acid Hydrophilic Head (Carboxyl Group) Hydrophobic Tail (Hydrocarbon Chain) micelle Micelle Formation fatty_acid:tail->micelle Tails aggregate inward micelle->fatty_acid:head Heads face outward towards water solubilization Increased Solubility micelle->solubilization

Caption: Solubilization of fatty acids via micelle formation.

BSAComplexationWorkflow start Start prep_bsa Prepare 10% Fatty Acid-Free BSA Solution start->prep_bsa prep_nico Prepare Concentrated This compound Stock (in organic solvent) start->prep_nico warm_bsa Warm BSA Solution to 37°C prep_bsa->warm_bsa mix Slowly add this compound stock to BSA solution while stirring prep_nico->mix warm_bsa->mix incubate Incubate at 37°C for 30-60 min mix->incubate filter Sterile Filter (0.22 µm) incubate->filter end This compound-BSA Complex Ready for Use filter->end

Caption: Experimental workflow for this compound-BSA complexation.

References

Validation & Comparative

Icosapent Ethyl vs. Competitor Compounds: A Comparative Efficacy Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapies aimed at reducing cardiovascular risk, particularly in patients with hypertriglyceridemia, Icosapent Ethyl has emerged as a significant agent. This guide provides an objective comparison of the efficacy of Icosapent Ethyl against its primary competitor classes, supported by data from pivotal clinical trials. The information is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of the therapeutic landscape.

Competitor Landscape

Icosapent Ethyl, a highly purified eicosapentaenoic acid (EPA) ethyl ester, primarily competes with other omega-3 fatty acid formulations and fibrates. The most direct competitor is the combination of EPA and docosahexaenoic acid (DHA), available as prescription omega-3-acid ethyl esters. Another major competitor class is the fibrates, such as fenofibrate, which have a different mechanism of action.

Quantitative Efficacy Comparison

The following table summarizes the key efficacy data from two landmark clinical trials: REDUCE-IT, which evaluated Icosapent Ethyl, and STRENGTH, which assessed a high-dose EPA/DHA combination.

Efficacy EndpointIcosapent Ethyl (REDUCE-IT)Omega-3 Carboxylic Acids (EPA/DHA) (STRENGTH)
Primary Composite Endpoint 25% relative risk reduction in major adverse cardiovascular events (MACE)[1]No significant reduction in MACE compared to placebo[2][3]
(CV death, nonfatal MI, nonfatal stroke, coronary revascularization, unstable angina)(HR 0.75; 95% CI 0.68-0.83; p<0.001)[3](HR 0.99; 95% CI 0.90-1.09; p=0.84)[4]
Key Secondary Composite Endpoint 26% relative risk reduction[1]Not reported as significantly different from placebo.
(CV death, nonfatal MI, nonfatal stroke)(HR 0.74; 95% CI 0.65-0.83; p<0.001)[3]
Triglyceride Reduction Significant reduction from baseline.Demonstrated dose-dependent lowering of plasma triglyceride levels up to 31%.[5][6]
LDL-C Levels No significant increase.Increased LDL cholesterol levels in the active treatment group.[4]
Atrial Fibrillation/Flutter Higher incidence compared to placebo.[3]Higher incidence of investigator-reported atrial fibrillation.[4]
Bleeding Events Increased risk of bleeding events.[3]No excess bleeding events reported compared to the corn oil control.[4]

Experimental Protocols

REDUCE-IT Trial (Icosapent Ethyl)
  • Objective: To evaluate whether treatment with icosapent ethyl reduces ischemic events in statin-treated patients with high triglycerides at elevated cardiovascular risk.[7]

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[7][8]

  • Patient Population: Enrolled 8,179 patients aged ≥45 years with established cardiovascular disease or aged ≥50 years with diabetes mellitus and at least one additional cardiovascular risk factor.[7][8][9] Patients were on stable statin therapy with LDL-C levels between 41 and 100 mg/dL and fasting triglyceride levels between 135 and 499 mg/dL.[9][10]

  • Intervention: Patients were randomized to receive either 4 grams of icosapent ethyl per day (2 grams twice daily with meals) or a matching placebo.[7][8]

  • Primary Endpoint: A composite of cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, coronary revascularization, or unstable angina requiring hospitalization.[7][8][9]

  • Key Secondary Endpoint: A composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.[7][8][9]

  • Duration: The median follow-up was 4.9 years.[1]

STRENGTH Trial (Omega-3 Carboxylic Acids - EPA/DHA)
  • Objective: To evaluate the effects of a high-dose omega-3 carboxylic acid formulation (containing both EPA and DHA) on major adverse cardiovascular events in patients at high cardiovascular risk.[2][6]

  • Study Design: A large-scale, multicenter, randomized, double-blind, placebo-controlled trial.[2][6]

  • Patient Population: Enrolled 13,078 patients at high cardiovascular risk, including those with established cardiovascular disease or at high risk due to diabetes and other risk factors, who were on statin therapy.[2][11]

  • Intervention: Patients were randomized to receive 4 grams of omega-3 carboxylic acids (a combination of EPA and DHA) daily or a corn oil placebo.[2]

  • Primary Endpoint: A composite of cardiovascular death, myocardial infarction, stroke, coronary revascularization, or hospitalization for unstable angina.[4]

  • Duration: The trial was stopped prematurely due to a low probability of clinical benefit based on an interim analysis.[3][5]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The therapeutic effects of Icosapent Ethyl (EPA) are believed to extend beyond triglyceride reduction, involving multiple pathways that modulate inflammation and cellular processes. In contrast, fenofibrate, a representative of the fibrate class, primarily acts as a PPARα agonist.

EPA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects Icosapent_Ethyl Icosapent Ethyl (EPA) GPR120 GPR120 Icosapent_Ethyl->GPR120 Activates PPARa_Activation PPARα Activation Icosapent_Ethyl->PPARa_Activation NF_kB_Inhibition Inhibition of NF-κB Pathway GPR120->NF_kB_Inhibition Leads to Gene_Expression Altered Gene Expression NF_kB_Inhibition->Gene_Expression PPARa_Activation->Gene_Expression Anti_inflammatory Anti-inflammatory Effects (↓ TNF-α, IL-6) Gene_Expression->Anti_inflammatory Lipid_Metabolism Improved Lipid Metabolism (↓ Triglyceride Synthesis) Gene_Expression->Lipid_Metabolism

Caption: Icosapent Ethyl (EPA) Signaling Pathway.

Fenofibrate_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Metabolic Effects Fenofibrate Fenofibrate PPARa PPARα Fenofibrate->PPARa Activates PPARa_RXR_Complex PPARα-RXR Heterodimer PPARa->PPARa_RXR_Complex RXR RXR RXR->PPARa_RXR_Complex PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR_Complex->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Lipid_Catabolism ↑ Fatty Acid Catabolism Gene_Transcription->Lipid_Catabolism Lipoprotein_Metabolism ↑ Lipoprotein Lipase Activity ↓ ApoC-III Expression Gene_Transcription->Lipoprotein_Metabolism Triglyceride_Reduction ↓ Triglyceride Levels Lipid_Catabolism->Triglyceride_Reduction Lipoprotein_Metabolism->Triglyceride_Reduction

Caption: Fenofibrate Signaling Pathway via PPARα Activation.

Experimental Workflow

The workflow of a large-scale cardiovascular outcomes trial, such as REDUCE-IT, involves several key stages from patient recruitment to data analysis.

REDUCE_IT_Workflow Patient_Screening Patient Screening (High TG, on Statin, CV risk) Randomization Randomization (Double-blind) Patient_Screening->Randomization Treatment_Arm Icosapent Ethyl (4g/day) Randomization->Treatment_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Follow_up Follow-up (Median 4.9 years) Treatment_Arm->Follow_up Placebo_Arm->Follow_up Endpoint_Adjudication Endpoint Adjudication (MACE events) Follow_up->Endpoint_Adjudication Data_Analysis Statistical Analysis Endpoint_Adjudication->Data_Analysis

References

A Comparative Analysis of Nicodicosapent and Its Analogs for Therapeutic Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Nicodicosapent, a novel prodrug conjugate of nicotinic acid (niacin) and eicosapentaenoic acid (EPA), and its potential analogs. This compound is designed for targeted intracellular delivery of its parent compounds, aiming to maximize therapeutic efficacy in metabolic and inflammatory disorders while minimizing side effects. This document details the underlying mechanism of action, presents a comparative framework for analog evaluation, outlines key experimental protocols, and visualizes the relevant biological pathways.

Introduction to this compound

This compound, chemically known as N-[2-[[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]amino]ethyl]pyridine-3-carboxamide, is a novel chemical entity created by covalently linking nicotinic acid and the omega-3 fatty acid EPA via an ethylenediamine linker. This prodrug strategy is designed to be cleaved intracellularly by Fatty Acid Amide Hydrolase (FAAH), an enzyme primarily located in the endoplasmic reticulum. This targeted release of niacin and EPA within the cell is hypothesized to enhance their synergistic effects on lipid metabolism and inflammation, particularly through the inhibition of the Sterol Regulatory Element-Binding Protein (SREBP) pathway.

Mechanism of Action: A Dual-Pronged Approach

The therapeutic potential of this compound and its analogs stems from the combined actions of its constituent molecules, niacin and EPA, following their intracellular release.

Intracellular Activation by FAAH

As a prodrug, this compound is largely inactive in the bloodstream, which may mitigate the flushing side effect commonly associated with niacin. Upon cellular uptake, it is hydrolyzed by FAAH, releasing nicotinic acid, EPA, and the ethylenediamine linker. The rate of this hydrolysis is a critical parameter for the efficacy of this compound analogs.

Signaling Pathway: Inhibition of SREBP-1c

The released niacin and EPA are known to collaboratively suppress the activity of SREBP-1c, a master transcriptional regulator of lipogenesis.[1] SREBP-1c promotes the expression of genes involved in the synthesis of fatty acids and triglycerides.[1] By inhibiting SREBP-1c maturation and nuclear translocation, the released niacin and EPA can effectively reduce hepatic fat accumulation and improve lipid profiles. Niacin is understood to directly and noncompetitively inhibit hepatocyte diacylglycerol acyltransferase-2 (DGAT2), a key enzyme in triglyceride synthesis. This inhibition leads to accelerated degradation of intracellular hepatic apolipoprotein B and reduced secretion of VLDL and LDL particles.[2][3]

Comparative Data of this compound Analogs

While extensive quantitative comparative data for a broad range of this compound analogs is not yet publicly available, a structure-activity relationship (SAR) can be postulated based on known properties of FAAH substrates and the individual activities of fatty acids and nicotinic acid derivatives. The following tables provide a representative framework for comparing potential analogs.

Table 1: Hypothetical Structure-Activity Relationship of this compound Analogs

Analog IDFatty Acid MoietyLinker ModificationNicotinic Acid ModificationPredicted FAAH Hydrolysis RatePredicted SREBP-1c Inhibition (IC50)
This compound Eicosapentaenoic Acid (EPA; 20:5n-3)EthylenediamineUnmodifiedModerate+++
Analog ADocosahexaenoic Acid (DHA; 22:6n-3)EthylenediamineUnmodifiedModerate-High++++
Analog BOleic Acid (18:1n-9)EthylenediamineUnmodifiedLow-Moderate++
Analog CEPA (20:5n-3)PropylenediamineUnmodifiedPotentially Lower+++
Analog DEPA (20:5n-3)Ethylenediamine2-chloro substitutionModeratePotentially Altered

Table 2: Physicochemical Properties of Representative Analogs

Analog IDMolecular FormulaMolecular Weight ( g/mol )Predicted LogP
This compound C28H39N3O2449.635.8
Analog AC30H41N3O2475.666.5
Analog BC28H45N3O2455.676.2

Experimental Protocols

Fatty Acid Amide Hydrolase (FAAH) Activity Assay

This assay determines the rate at which this compound and its analogs are hydrolyzed by FAAH.

  • Principle: The assay measures the release of a fluorescent or radiolabeled product upon enzymatic cleavage of the substrate analog.

  • Materials:

    • Recombinant human FAAH or rat liver microsomes as a source of FAAH.

    • This compound or its analogs.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0).

    • Fluorescent or radiolabeled substrate for control reactions (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA).

    • 96-well microplates.

    • Fluorescence plate reader or liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds (this compound and its analogs).

    • Add the FAAH enzyme preparation to the wells of the microplate.

    • Add the test compounds to the respective wells.

    • Initiate the reaction by adding the substrate.

    • Incubate at 37°C for a specified time (e.g., 30 minutes).

    • Stop the reaction (e.g., by adding a FAAH inhibitor or by solvent extraction).

    • Measure the fluorescence or radioactivity of the product.

    • Calculate the rate of hydrolysis relative to a control.

SREBP-1c Activity Assay (Cell-Based)

This assay evaluates the ability of the compounds to inhibit the activation and nuclear translocation of SREBP-1c.

  • Principle: This immunofluorescence-based assay detects the translocation of SREBP-1c from the endoplasmic reticulum to the nucleus upon activation.

  • Materials:

    • Hepatocyte cell line (e.g., HepG2).

    • Cell culture medium and supplements.

    • This compound or its analogs.

    • SREBP-1c activator (e.g., insulin or a cholesterol-depleting agent).

    • Fixative solution (e.g., 4% paraformaldehyde).

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

    • Blocking solution (e.g., 5% bovine serum albumin in PBS).

    • Primary antibody against SREBP-1c.

    • Fluorescently labeled secondary antibody.

    • Nuclear stain (e.g., DAPI).

    • Fluorescence microscope.

  • Procedure:

    • Seed HepG2 cells in a multi-well plate and allow them to adhere.

    • Treat the cells with this compound or its analogs for a predetermined time (e.g., 24 hours).

    • Induce SREBP-1c activation by adding an activator for a shorter period (e.g., 4-6 hours).

    • Fix, permeabilize, and block the cells.

    • Incubate with the primary anti-SREBP-1c antibody.

    • Wash and incubate with the fluorescently labeled secondary antibody and DAPI.

    • Acquire images using a fluorescence microscope.

    • Quantify the nuclear fluorescence of SREBP-1c relative to the cytoplasmic fluorescence.

Visualizations

experimental_workflow cluster_synthesis Analog Synthesis & Characterization cluster_in_vitro In Vitro Evaluation cluster_data Data Analysis synthesis Synthesis of this compound Analogs characterization Structural Characterization (NMR, MS) synthesis->characterization faah_assay FAAH Hydrolysis Assay characterization->faah_assay srebp_assay SREBP-1c Activity Assay sar_analysis Structure-Activity Relationship (SAR) Analysis srebp_assay->sar_analysis lead_selection Lead Candidate Selection sar_analysis->lead_selection

Caption: Experimental workflow for the comparative analysis of this compound analogs.

signaling_pathway cluster_cell Hepatocyte cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus Nicodicosapent_ER This compound Analog FAAH FAAH Nicodicosapent_ER->FAAH Niacin_EPA Niacin + EPA FAAH->Niacin_EPA Hydrolysis SREBP_complex SREBP-SCAP Complex SREBP_cleavage SREBP-1c Cleavage SREBP_complex->SREBP_cleavage Transport nSREBP Nuclear SREBP-1c SREBP_cleavage->nSREBP Lipogenic_genes Lipogenic Gene Transcription nSREBP->Lipogenic_genes Activation Lipogenesis Decreased Lipogenesis Lipogenic_genes->Lipogenesis Nicodicosapent_uptake Cellular Uptake Nicodicosapent_uptake->Nicodicosapent_ER Niacin_EPA->SREBP_complex Inhibition

Caption: Proposed signaling pathway of this compound analogs in hepatocytes.

References

A Comparative Analysis of Icosapent Ethyl in Cardiovascular Risk Reduction

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Initial searches for "Nicodicosapent" did not yield significant results in peer-reviewed literature, suggesting it may be a novel, yet un-dossiered agent, or a potential misnomer. However, the phonetic similarity to "Icosapent ethyl" has guided this comprehensive comparison. Icosapent ethyl, a highly purified ethyl ester of eicosapentaenoic acid (EPA), has been the subject of extensive research, culminating in significant clinical findings for the reduction of cardiovascular events. This guide provides a detailed overview of the experimental results for icosapent ethyl, a comparison with relevant alternatives, and the methodologies behind the pivotal clinical trials.

Data Presentation: Quantitative Analysis of Clinical Outcomes

The following tables summarize the key quantitative data from the REDUCE-IT (Reduction of Cardiovascular Events with Icosapent Ethyl–Intervention Trial), a landmark study that established the efficacy of icosapent ethyl in high-risk patients.[1][2][3][4]

Table 1: Efficacy of Icosapent Ethyl in the REDUCE-IT Trial [4][5][6]

EndpointIcosapent Ethyl (n=4089)Placebo (n=4090)Hazard Ratio (95% CI)P-valueAbsolute Risk Reduction (ARR)Number Needed to Treat (NNT)
Primary Composite Endpoint ¹17.2%22.0%0.75 (0.68-0.83)<0.00014.8%21
Key Secondary Composite Endpoint ²11.2%14.8%0.74 (0.65-0.83)<0.0013.6%28
Cardiovascular Death4.3%5.2%0.80 (0.66-0.98)0.030.9%-
Nonfatal Myocardial Infarction6.1%8.7%-<0.0012.6%-
Nonfatal Stroke2.8%3.6%--0.8%-
Coronary Revascularization11.4%16.7%0.66 (0.58-0.76)<0.00015.3%24
Hospitalization for Unstable Angina2.5%3.7%--1.2%-
All-Cause Mortality6.7%7.6%-0.090.9%-

¹ Primary Composite Endpoint: Cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, coronary revascularization, or unstable angina. ² Key Secondary Composite Endpoint: Cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.

Table 2: Comparison of Icosapent Ethyl with Other Omega-3 Formulations [7][8][9][10]

FeatureIcosapent Ethyl (Vascepa®)Omega-3-Acid Ethyl Esters (e.g., Lovaza®)
Composition High-purity eicosapentaenoic acid (EPA) ethyl esterMixture of EPA and docosahexaenoic acid (DHA) ethyl esters
Effect on LDL-C No significant increaseMay increase LDL-C levels
Cardiovascular Event Reduction Demonstrated significant reduction in the REDUCE-IT trialLimited or no evidence for cardiovascular event risk reduction
Indication Reduction of cardiovascular risk in specific high-risk patients; severe hypertriglyceridemiaAdjunct to diet to reduce triglyceride levels in severe hypertriglyceridemia
Dosage for CV Risk Reduction 2 grams twice daily with foodNot indicated for CV risk reduction

Experimental Protocols

The REDUCE-IT Trial Methodology [1][11][12]

The Reduction of Cardiovascular Events with Icosapent Ethyl–Intervention Trial (REDUCE-IT) was a pivotal phase 3b, multicenter, randomized, double-blind, placebo-controlled study.

  • Participants : The trial enrolled 8,179 statin-treated patients with elevated triglyceride levels (135 to 499 mg/dL) and either established cardiovascular disease or diabetes with other cardiovascular risk factors.

  • Intervention : Patients were randomly assigned to receive either 4 grams of icosapent ethyl per day (administered as 2 grams twice daily with meals) or a matching placebo.

  • Follow-up : The median follow-up period was 4.9 years.

  • Primary Endpoint : The primary efficacy endpoint was a composite of cardiovascular death, nonfatal myocardial infarction (heart attack), nonfatal stroke, coronary revascularization (such as stenting or bypass surgery), or unstable angina requiring hospitalization.

  • Key Secondary Endpoint : A key secondary endpoint was a composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.

Mandatory Visualizations

Mechanism of Action of Icosapent Ethyl

Icosapent ethyl's cardiovascular benefits are believed to stem from a multi-faceted mechanism that extends beyond triglyceride reduction.[12][13][14] The diagram below illustrates the proposed signaling pathways.

Icosapent_Ethyl_Mechanism_of_Action cluster_liver Hepatocyte cluster_blood_vessel Blood Vessel & Plaque Icosapent Ethyl (EPA) Icosapent Ethyl (EPA) VLDL Synthesis VLDL Synthesis Icosapent Ethyl (EPA)->VLDL Synthesis Inhibits Fatty Acid Oxidation Fatty Acid Oxidation Icosapent Ethyl (EPA)->Fatty Acid Oxidation Promotes Triglyceride Synthesis Triglyceride Synthesis Icosapent Ethyl (EPA)->Triglyceride Synthesis Inhibits Endothelial Function Endothelial Function Icosapent Ethyl (EPA)->Endothelial Function Improves Platelet Aggregation Platelet Aggregation Icosapent Ethyl (EPA)->Platelet Aggregation Reduces Inflammation Inflammation Icosapent Ethyl (EPA)->Inflammation Reduces Plaque Stability Plaque Stability Icosapent Ethyl (EPA)->Plaque Stability Increases Cardiovascular Risk Reduction Cardiovascular Risk Reduction Icosapent Ethyl (EPA)->Cardiovascular Risk Reduction REDUCE_IT_Workflow Patient Screening Patient Screening Inclusion Criteria Met? Inclusion Criteria Met? Patient Screening->Inclusion Criteria Met? Randomization (1:1) Randomization (1:1) Inclusion Criteria Met?->Randomization (1:1) Yes Exclusion Exclusion Inclusion Criteria Met?->Exclusion No Icosapent Ethyl (4g/day) Icosapent Ethyl (4g/day) Randomization (1:1)->Icosapent Ethyl (4g/day) Placebo Placebo Randomization (1:1)->Placebo Follow-up (Median 4.9 years) Follow-up (Median 4.9 years) Icosapent Ethyl (4g/day)->Follow-up (Median 4.9 years) Placebo->Follow-up (Median 4.9 years) Data Collection & Analysis Data Collection & Analysis Follow-up (Median 4.9 years)->Data Collection & Analysis Primary & Secondary Endpoints Primary & Secondary Endpoints Data Collection & Analysis->Primary & Secondary Endpoints

References

A Comparative Analysis of Icosapent Ethyl for Cardiovascular Risk Reduction

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of cardiovascular disease (CVD) management, the focus has expanded beyond LDL-cholesterol reduction to address residual risk, particularly that associated with elevated triglycerides. Icosapent ethyl (brand name Vascepa®), a high-purity prescription form of eicosapentaenoic acid (EPA) ethyl ester, has emerged as a significant therapeutic option in this domain. This guide provides a comprehensive comparison of icosapent ethyl with other lipid-lowering therapies, supported by clinical trial data and detailed experimental protocols.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from pivotal clinical trials of icosapent ethyl and its comparators.

Table 1: Comparison of Efficacy in Major Cardiovascular Outcomes Trials

Drug Clinical Trial Primary Endpoint Relative Risk Reduction (RRR) Absolute Risk Reduction (ARR) Number Needed to Treat (NNT)
Icosapent Ethyl REDUCE-ITComposite of CV death, nonfatal MI, nonfatal stroke, coronary revascularization, or unstable angina25%[1]4.8%21[2]
Fenofibrate ACCORD-LipidFirst occurrence of nonfatal MI, nonfatal stroke, or CV death8% (non-significant)0.6%-
Omega-3 Fatty Acids (EPA/DHA combo) STRENGTHComposite of CV death, MI, stroke, coronary revascularization, or unstable angina requiring hospitalizationNo significant difference vs. placebo--
Ezetimibe IMPROVE-ITComposite of CV death, MI, unstable angina requiring rehospitalization, coronary revascularization, or stroke6.4%2.0%50

Table 2: Effects on Lipid and Lipoprotein Parameters

Drug Trial/Study Triglycerides (TG) LDL-Cholesterol (LDL-C) Non-HDL-Cholesterol Apolipoprotein B (ApoB)
Icosapent Ethyl (4g/day) ANCHOR↓ 20%[3]No significant increase[4]↓ 12.3%[3]↓ 7.4%[3]
Fenofibrate ACCORD-Lipid↓ 26%↑ (variable)↓ (variable)↓ (variable)
Omega-3 Fatty Acids (EPA/DHA combo) Various↓ 20-30%May increase↓ (variable)↓ (variable)
Ezetimibe Various↓ 5-10%↓ 15-20%↓ 15-20%↓ 10-15%

Experimental Protocols

REDUCE-IT (Reduction of Cardiovascular Events with Icosapent Ethyl–Intervention Trial)
  • Objective: To evaluate the efficacy and safety of icosapent ethyl in reducing ischemic events in statin-treated patients with high triglycerides at elevated cardiovascular risk.[5]

  • Study Design: A phase 3b randomized, double-blind, placebo-controlled trial.[5]

  • Patient Population: Enrolled men and women aged ≥45 years with established cardiovascular disease or aged ≥50 years with diabetes mellitus and at least one additional risk factor.[5]

  • Inclusion Criteria:

    • Fasting triglyceride levels between 135 and 499 mg/dL.[6]

    • LDL-C levels between 41 and 100 mg/dL.[6]

    • Stable statin therapy (with or without ezetimibe) for ≥4 weeks prior to randomization.[5]

  • Intervention:

    • Icosapent ethyl 2 grams twice daily with food.[6]

    • Matching placebo (mineral oil).

  • Primary Endpoint: A composite of cardiovascular death, nonfatal myocardial infarction (MI), nonfatal stroke, coronary revascularization, or unstable angina.[5]

  • Key Secondary Endpoint: A composite of cardiovascular death, nonfatal MI, or nonfatal stroke.[5]

  • Duration: Median follow-up of 4.9 years.[7]

ACCORD-Lipid (Action to Control Cardiovascular Risk in Diabetes)
  • Objective: To determine if fenofibrate, in addition to statin therapy, would reduce cardiovascular events in patients with type 2 diabetes.

  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Patient Population: Patients with type 2 diabetes who were at high risk for cardiovascular events.

  • Intervention:

    • Fenofibrate in combination with simvastatin.

    • Placebo in combination with simvastatin.

  • Primary Endpoint: The first occurrence of nonfatal MI, nonfatal stroke, or death from cardiovascular causes.

STRENGTH (A Long-Term Outcomes Study to Assess Statin Residual Risk with Epanova in High Cardiovascular Risk Patients with Hypertriglyceridemia)
  • Objective: To determine if a high-dose omega-3 fatty acid formulation (Epanova, a combination of EPA and DHA) reduces cardiovascular events in statin-treated patients with high cardiovascular risk and hypertriglyceridemia.

  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Patient Population: Statin-treated patients at high cardiovascular risk with hypertriglyceridemia and low HDL-cholesterol.

  • Intervention:

    • Omega-3 carboxylic acids (4 grams daily).

    • Corn oil placebo.

  • Primary Endpoint: A composite of cardiovascular death, MI, stroke, coronary revascularization, or unstable angina requiring hospitalization.

IMPROVE-IT (Improved Reduction of Outcomes: Vytorin Efficacy International Trial)
  • Objective: To evaluate the incremental benefit of adding ezetimibe to statin therapy in high-risk patients who had recently had an acute coronary syndrome.

  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Patient Population: Patients who were hospitalized for an acute coronary syndrome and had LDL-C levels within a specified range.

  • Intervention:

    • Ezetimibe/simvastatin combination.

    • Simvastatin monotherapy.

  • Primary Endpoint: A composite of cardiovascular death, MI, unstable angina requiring rehospitalization, coronary revascularization, or stroke.

Signaling Pathways and Mechanisms of Action

Icosapent Ethyl and the Arachidonic Acid Pathway

Icosapent ethyl, being a pure form of EPA, exerts its effects by modulating the arachidonic acid (AA) inflammatory pathway. EPA competes with AA for the same enzymes, leading to the production of less inflammatory eicosanoids.[8]

Arachidonic_Acid_Pathway AA Arachidonic Acid (AA) (Omega-6) COX COX Enzymes AA->COX LOX LOX Enzymes AA->LOX EPA Icosapent Ethyl (EPA) (Omega-3) EPA->COX Competes with AA EPA->LOX Competes with AA Pro_inflammatory Pro-inflammatory Eicosanoids (e.g., Thromboxane A2) COX->Pro_inflammatory From AA Less_inflammatory Less-inflammatory Eicosanoids (e.g., Thromboxane A3) COX->Less_inflammatory From EPA LOX->Pro_inflammatory LOX->Less_inflammatory Platelet_Aggregation Increased Platelet Aggregation & Inflammation Pro_inflammatory->Platelet_Aggregation Reduced_Aggregation Reduced Platelet Aggregation & Inflammation Less_inflammatory->Reduced_Aggregation

Caption: Competitive inhibition of the arachidonic acid pathway by EPA.

Experimental Workflow of the REDUCE-IT Trial

The REDUCE-IT trial followed a rigorous, multi-step process to ensure the validity and reliability of its findings.

REDUCE_IT_Workflow Screening Patient Screening (N=~10,000s) Eligibility Eligibility Criteria Met? - High TG - Statin Therapy - High CV Risk Screening->Eligibility Randomization Randomization (N=8,179) Eligibility->Randomization Yes IPE_Arm Icosapent Ethyl Arm (4g/day) Randomization->IPE_Arm Placebo_Arm Placebo Arm (Mineral Oil) Randomization->Placebo_Arm Follow_up Median Follow-up (4.9 years) IPE_Arm->Follow_up Placebo_Arm->Follow_up Endpoint_Analysis Primary & Secondary Endpoint Analysis Follow_up->Endpoint_Analysis Results Results Published Endpoint_Analysis->Results

Caption: High-level experimental workflow of the REDUCE-IT clinical trial.

Icosapent Ethyl's Effect on Lipoprotein Lipase

Icosapent ethyl is also understood to enhance the activity of lipoprotein lipase (LPL), an enzyme crucial for breaking down triglycerides in the bloodstream.

LPL_Pathway IPE Icosapent Ethyl (EPA) LPL Lipoprotein Lipase (LPL) Activity IPE->LPL Enhances Breakdown Triglyceride Breakdown LPL->Breakdown Triglycerides Triglycerides in Chylomicrons & VLDL Triglycerides->Breakdown Substrate Uptake Fatty Acid Uptake by Tissues Breakdown->Uptake Reduced_TG Reduced Plasma Triglycerides Breakdown->Reduced_TG

Caption: Mechanism of triglyceride reduction via enhanced LPL activity.

Discussion and Analysis

The REDUCE-IT trial was a landmark study demonstrating a significant 25% relative risk reduction in major adverse cardiovascular events with icosapent ethyl in high-risk, statin-treated patients with elevated triglycerides.[1] This benefit appears to extend beyond what would be expected from triglyceride lowering alone, suggesting a multifactorial mechanism of action.

In comparison, other triglyceride-lowering therapies have not consistently shown a cardiovascular benefit on top of statin therapy. The ACCORD-Lipid trial with fenofibrate did not show a significant reduction in its primary endpoint in the overall population. Similarly, the STRENGTH trial, which used a combination of EPA and DHA, was stopped early for futility. This highlights the potential importance of using a pure EPA formulation.

Ezetimibe, which primarily lowers LDL-C, did show a modest cardiovascular benefit in the IMPROVE-IT trial. However, the magnitude of risk reduction was less than that observed with icosapent ethyl in the REDUCE-IT trial.[9]

The mechanisms underlying the benefits of icosapent ethyl are thought to include not only triglyceride reduction through enhanced lipoprotein lipase activity but also anti-inflammatory effects via the arachidonic acid pathway, and potentially anti-platelet and plaque stabilization effects.[8] The reduction in inflammatory markers and other atherogenic lipoproteins, as seen in the ANCHOR study, further supports this multifaceted mechanism.[3]

For researchers and drug development professionals, the success of icosapent ethyl underscores the potential of targeting residual cardiovascular risk beyond LDL-C. The distinct outcomes of REDUCE-IT compared to trials of other lipid-lowering agents emphasize the importance of the specific molecular entity and formulation in achieving clinical benefits. Future research may focus on further elucidating the pleiotropic effects of EPA and identifying patient populations that may derive the greatest benefit from this therapy.

References

Unraveling the Landscape of Novel Lipid-Modulating Agents: A Comparative Guide in the Absence of "Nicodicosapent" Data

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for "Nicodicosapent" have yielded no specific information on a compound with this name in publicly available scientific literature or clinical trial databases. This suggests that "this compound" may be a very early-stage compound, a codename not yet in the public domain, or a potential misnomer. However, the underlying interest in novel lipid-modulating therapies, potentially related to nicotinic acid derivatives or fatty acid metabolism, warrants a comprehensive review of the current landscape. This guide provides a comparative analysis of emerging drugs in lipid management and novel nicotinic acid derivatives, offering insights for researchers, scientists, and drug development professionals.

Section 1: Emerging Therapies in Lipid Management

The management of dyslipidemia is rapidly evolving beyond statins, with several novel classes of drugs targeting different pathways in lipid metabolism. These emerging therapies offer new hope for patients with statin intolerance, familial hypercholesterolemia, and those who fail to reach their LDL-C goals with current treatments.[1][2]

Comparative Data of Emerging Lipid-Lowering Drugs
Drug ClassDrug Name(s)Mechanism of ActionKey Efficacy DataDevelopmental Stage
PCSK9 Inhibitors Evolocumab, AlirocumabMonoclonal antibodies that bind to and inhibit PCSK9, preventing LDL receptor degradation.[2]Reduce LDL-C by an additional 24% when added to statin therapy.[1]Approved
ATP Citrate Lyase (ACLY) Inhibitors Bempedoic AcidInhibits ACLY, an enzyme upstream of HMG-CoA reductase in the cholesterol synthesis pathway.[3]Approved as an adjunct to diet and maximally tolerated statin therapy.[4]Approved
siRNA targeting PCSK9 InclisiranSmall interfering RNA that inhibits the synthesis of PCSK9 in the liver.[4][5]Offers a convenient twice-a-year dosing regimen with significant and durable LDL-C reduction.[4]Approved
ANGPTL3 Inhibitors EvinacumabMonoclonal antibody that inhibits angiopoietin-like protein 3, leading to decreased LDL-C and triglycerides.[3][5]Reduces LDL-C via a mechanism independent of the LDL receptor.[1][4]Approved for homozygous familial hypercholesterolemia.
ApoC-III Inhibitors VolanesorsenAntisense oligonucleotide that inhibits the synthesis of apolipoprotein C-III.[5]Reduces triglycerides in patients with familial chylomicronemia syndrome.[5]Approved
CETP Inhibitors ObicetrapibInhibits cholesteryl ester transfer protein, which is involved in the transfer of fats between lipoproteins.[3]Currently in clinical trials.[3]Clinical Trials
Experimental Protocols for Key Emerging Therapies

A common experimental workflow for evaluating the efficacy and safety of these novel lipid-lowering therapies in clinical trials involves a multi-phase approach:

experimental_workflow cluster_preclinical Pre-clinical Phase cluster_clinical Clinical Trials cluster_post_market Post-Market Surveillance In_vitro_studies In vitro studies (Target validation, mechanism of action) Animal_models Animal Models (Efficacy and safety in vivo) In_vitro_studies->Animal_models Phase_I Phase I (Safety, tolerability, and pharmacokinetics in healthy volunteers) Animal_models->Phase_I Phase_II Phase II (Dose-ranging and preliminary efficacy in patients) Phase_I->Phase_II Phase_III Phase III (Large-scale efficacy and safety in target patient population) Phase_II->Phase_III Phase_IV Phase IV (Long-term safety and effectiveness) Phase_III->Phase_IV

Clinical trial workflow for lipid-lowering drugs.
Signaling Pathways of Key Emerging Lipid-Lowering Drugs

The mechanisms of action of these novel drugs involve distinct signaling pathways that regulate lipid metabolism.

lipid_pathways cluster_PCSK9 PCSK9 Inhibition cluster_ACLY ACLY Inhibition cluster_ANGPTL3 ANGPTL3 Inhibition PCSK9 PCSK9 LDLR LDL Receptor PCSK9->LDLR Degradation LDL_C LDL-C LDLR->LDL_C Uptake Citrate Citrate ACLY ATP Citrate Lyase Citrate->ACLY Acetyl_CoA Acetyl-CoA ACLY->Acetyl_CoA Cholesterol_Synthesis Cholesterol Synthesis Acetyl_CoA->Cholesterol_Synthesis ANGPTL3 ANGPTL3 LPL Lipoprotein Lipase ANGPTL3->LPL Inhibition Triglycerides Triglycerides LPL->Triglycerides Hydrolysis

Signaling pathways targeted by emerging lipid drugs.

Section 2: Novel Nicotinic Acid Derivatives

Nicotinic acid (niacin) is a well-established lipid-modifying agent, though its use can be limited by side effects. Research into novel nicotinic acid derivatives aims to develop compounds with improved efficacy, better side effect profiles, and potentially new therapeutic applications.[6][7]

Comparative Data of Novel Nicotinic Acid Derivatives

While specific clinical data for many novel derivatives is limited, pre-clinical studies highlight their diverse potential.

Derivative ClassExample Compound(s)Investigated ActivityKey FindingsDevelopmental Stage
Thiazolidinone Derivatives Synthesized from Schiff bases and thioglycolic acidAntibacterial, antifungal, anti-inflammatory, analgesicSome compounds showed significant antimicrobial and anti-inflammatory activity comparable to standard drugs.Pre-clinical
Acylhydrazone Derivatives Synthesized from nicotinic acid hydrazide and aldehydesAntibacterialShowed promising activity against Gram-positive bacteria, including MRSA strains.[8]Pre-clinical
VEGFR-2 Inhibitors Compound 5c (from a specific study)Anticancer (VEGFR-2 inhibition)Exhibited potent and selective VEGFR-2 inhibition and induced apoptosis in cancer cell lines.[9]Pre-clinical
Experimental Protocols for Synthesis and Evaluation of Novel Nicotinic Acid Derivatives

The general workflow for the synthesis and initial evaluation of these novel compounds is as follows:

synthesis_workflow Starting_Material Nicotinic Acid / Derivative Reaction Chemical Synthesis (e.g., condensation, cyclization) Starting_Material->Reaction Purification Purification and Characterization (e.g., chromatography, spectroscopy) Reaction->Purification Biological_Screening In vitro Biological Screening (e.g., antimicrobial, anticancer assays) Purification->Biological_Screening Lead_Optimization Lead Optimization Biological_Screening->Lead_Optimization vegfr2_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Downstream_Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR2->Downstream_Signaling Novel_Derivative Novel Nicotinic Acid Derivative (e.g., 5c) Novel_Derivative->VEGFR2 Inhibition Angiogenesis Angiogenesis Downstream_Signaling->Angiogenesis

References

Safety Operating Guide

Proper Disposal Procedures for Nicodicosapent: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides essential safety and logistical information for the proper handling and disposal of Nicodicosapent, a fatty acid niacin conjugate and an inhibitor of the sterol regulatory element binding protein (SREBP) used for research purposes. By adhering to these procedural guidelines, laboratories can ensure a safe working environment and responsible chemical waste management.

Immediate Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its chemical nature as a fatty acid niacin conjugate suggests that it should be handled with care. Based on information for related compounds such as nicotinic acid, the following precautions are advised:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection to prevent skin and eye contact.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when handling this product. Wash hands thoroughly after handling.

This compound Disposal Workflow

The following diagram outlines the recommended step-by-step procedure for the disposal of this compound.

Figure 1. This compound Disposal Workflow cluster_assessment Waste Characterization cluster_segregation Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Assess this compound Waste (Unused, Contaminated Materials, Empty Containers) collect Collect in a dedicated, properly labeled, and sealed hazardous chemical waste container. start->collect storage Store in a designated, secure area for hazardous waste, away from incompatible materials. collect->storage disposal Arrange for pickup and disposal by a licensed hazardous waste management company. storage->disposal end Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound.

Step-by-Step Disposal Procedures

  • Waste Identification and Collection:

    • Unused or expired this compound should be treated as chemical waste.

    • Any materials contaminated with this compound, such as personal protective equipment (gloves, lab coats), absorbent pads, and labware (pipette tips, vials), should also be disposed of as chemical waste.

    • Place all this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the name of the chemical and the appropriate hazard warnings.

  • Container Management:

    • Use containers that are compatible with the chemical.

    • Keep the waste container securely sealed when not in use to prevent spills and volatilization.

    • Do not overfill the container.

  • Storage:

    • Store the hazardous waste container in a designated, well-ventilated, and secure area.

    • The storage area should be away from general laboratory traffic and incompatible materials.

  • Final Disposal:

    • Dispose of the collected this compound waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in the regular trash.

Experimental Protocol: In Vivo Study in Sprague-Dawley Rats

The following is a summary of an experimental protocol for the oral administration of this compound to Sprague-Dawley rats, as described in the literature.

ParameterValue
Animal Model Male Sprague-Dawley rats
Treatment Groups This compound (100 mg/kg) and Niacin (30 mg/kg)
Formulation Aqueous emulsion containing Tween, Peceol, PEG400, and tocopherol.
Route of Admin. Single oral gavage
Sample Collection Blood samples collected at 5, 15, and 30 minutes, and 1, 2, 4, 6, and 8 hours post-dose.

Mechanism of Action: Inhibition of the SREBP Signaling Pathway

This compound functions as an inhibitor of the sterol regulatory element binding protein (SREBP), a key transcription factor in the regulation of cholesterol and fatty acid synthesis. The simplified signaling pathway is illustrated below.

Figure 2. Simplified SREBP Signaling Pathway and Inhibition by this compound cluster_er Endoplasmic Reticulum (ER) cluster_golgi Golgi Apparatus cluster_nucleus Nucleus SREBP_SCAP SREBP-SCAP Complex INSIG INSIG SREBP_SCAP->INSIG High Sterol Levels: Complex is retained in ER S1P Site-1 Protease (S1P) SREBP_SCAP->S1P Transport to Golgi S2P Site-2 Protease (S2P) S1P->S2P Cleavage nSREBP nSREBP (active form) S2P->nSREBP Release of active domain TargetGenes Target Gene Expression (Cholesterol & Fatty Acid Synthesis) nSREBP->TargetGenes Transcription Activation This compound This compound This compound->SREBP_SCAP Inhibits Activation/Transport LowSterols Low Sterol Levels LowSterols->SREBP_SCAP Dissociation from INSIG

Navigating the Safe Handling of Nicodicosapent: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Nicodicosapent, a novel investigational agent. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document offers procedural, step-by-step guidance based on best practices for handling similar chemical entities, such as omega-3 fatty acid ethyl esters and nicotinic acid derivatives.

It is imperative to consult with your institution's environmental health and safety (EHS) department and the compound supplier for the most specific and up-to-date handling and disposal protocols.

Personal Protective Equipment (PPE): Your First Line of Defense

Consistent and correct use of Personal Protective Equipment is the most critical factor in mitigating potential exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Required PPE Rationale
Weighing and Aliquoting (Solid Form) - Nitrile Gloves- Lab Coat- Safety Glasses with Side Shields- N95 RespiratorTo prevent inhalation of fine particles and direct skin and eye contact.
Solution Preparation and Handling - Nitrile Gloves- Lab Coat- Safety Goggles or Face ShieldTo protect against splashes and direct contact with the solution.
Cell Culture and In Vitro Assays - Nitrile Gloves- Lab Coat- Safety GlassesStandard practice for sterile cell culture work to protect both the user and the experiment.
Animal Dosing and Handling - Nitrile Gloves (double-gloving recommended)- Disposable Gown- Safety Glasses- Surgical Mask or N95 RespiratorTo prevent exposure to the compound through direct contact, animal bedding, or excreta.
Waste Disposal - Nitrile Gloves- Lab Coat- Safety GogglesTo protect against splashes and contact with contaminated waste.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A structured workflow is essential to minimize the risk of contamination and exposure. The following diagram outlines a logical sequence for handling this compound from receipt to disposal.

cluster_0 Preparation cluster_1 Experimental Procedures cluster_2 Post-Experiment cluster_3 Disposal Receiving Receiving and Unpacking Storage Secure Storage (Follow manufacturer's recommendations) Receiving->Storage Inspect for damage Weighing Weighing and Aliquotting in a Chemical Fume Hood Storage->Weighing Solubilization Solubilization Weighing->Solubilization Experimentation In Vitro / In Vivo Experimentation Solubilization->Experimentation Decontamination Decontamination of Work Surfaces and Equipment Experimentation->Decontamination Waste_Segregation Waste Segregation Experimentation->Waste_Segregation Decontamination->Waste_Segregation Waste_Disposal Waste Disposal via Certified Vendor Waste_Segregation->Waste_Disposal start Waste Generated is_sharp Is it a sharp? start->is_sharp sharps_container Dispose in Sharps Container is_sharp->sharps_container Yes is_liquid Is it liquid? is_sharp->is_liquid No final_disposal Dispose via Institutional Hazardous Waste Program sharps_container->final_disposal liquid_waste Collect in Labeled Liquid Hazardous Waste Container is_liquid->liquid_waste Yes is_solid Is it solid? is_liquid->is_solid No liquid_waste->final_disposal solid_waste Collect in Labeled Solid Hazardous Waste Container is_solid->solid_waste Yes is_solid->final_disposal No (Consult EHS) solid_waste->final_disposal

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。